PFI-3
Description
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.37 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of PFI-3 in SWI/SNF Complex Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery in eukaryotes. By altering the structure of chromatin, it plays a pivotal role in regulating gene expression, DNA repair, and cell differentiation. The core catalytic activity of the SWI/SNF complex is driven by one of two mutually exclusive ATPases, SMARCA4 (BRG1) or SMARCA2 (BRM). Both of these ATPases contain a bromodomain, a highly conserved protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci. The aberrant function of the SWI/SNF complex is implicated in a significant percentage of human cancers, making its components attractive targets for therapeutic intervention.
PFI-3 is a potent and selective chemical probe that targets the bromodomains of the SMARCA2 and SMARCA4 subunits of the SWI/SNF complex, as well as the bromodomain of PBRM1 (BAF180), another key component of a SWI/SNF variant complex (PBAF). By competitively inhibiting the binding of these bromodomains to acetylated histones, this compound serves as a valuable tool to investigate the functional role of these interactions in the context of SWI/SNF-mediated cellular processes. This technical guide provides an in-depth overview of the role of this compound in SWI/SNF complex function, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
This compound: A Selective Inhibitor of SWI/SNF Bromodomains
This compound is a cell-permeable small molecule that exhibits high selectivity for the family VIII bromodomains, which include those of SMARCA2, SMARCA4, and PBRM1.[1][2] Its mechanism of action involves the displacement of these bromodomain-containing proteins from chromatin, thereby disrupting the normal function of the SWI/SNF complex.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data related to the interaction of this compound with SWI/SNF bromodomains and its cellular effects.
Table 1: In Vitro Binding Affinity of this compound for SWI/SNF Bromodomains
| Target Bromodomain | Assay Type | Dissociation Constant (Kd) (nM) | Reference(s) |
| SMARCA2 | BROMOScan | 55 - 110 | [3][5] |
| SMARCA4 | BROMOScan | 55 - 110 | [3][5] |
| SMARCA2/4 | Isothermal Titration Calorimetry (ITC) | 89 | [3][5][6] |
| PB1(5) | Isothermal Titration Calorimetry (ITC) | 48 | [2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Measurement | Value | Reference(s) |
| Displacement of GFP-tagged SMARCA2 bromodomain from chromatin | HeLa | IC50 | 5.78 µM | [5] |
| Cell Viability | SH-4 (Melanoma) | IC50 | 4.27 µM | [7] |
| Cell Viability | KYSE-70 (Esophageal Carcinoma) | IC50 | 7.13 µM | [7] |
| Cell Viability | NCI-H1650 (Lung Adenocarcinoma) | IC50 | 8.67 µM | [7] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the SWI/SNF complex initiates a cascade of events that impact chromatin structure and gene expression, ultimately leading to various cellular outcomes.
Caption: Mechanism of this compound action on the SWI/SNF complex.
Caption: Logical relationships of this compound, SWI/SNF, and cellular functions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in SWI/SNF complex function.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to map the genomic binding sites of SWI/SNF subunits and assess the impact of this compound treatment.
Caption: Experimental workflow for ChIP-seq with this compound treatment.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or DMSO as a vehicle control for the specified duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the SWI/SNF subunit of interest (e.g., SMARCA4 or SMARCA2).
-
Add protein A/G beads and incubate to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluate at 65°C overnight with proteinase K.
-
Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA according to the instructions of the sequencing platform.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Conduct differential binding analysis to compare the genomic occupancy of the SWI/SNF subunit between this compound-treated and control samples.
-
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the integrity of the SWI/SNF complex and whether this compound treatment affects the association of its subunits.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with this compound or DMSO.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with low SDS concentration) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against a specific SWI/SNF subunit (the "bait" protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-bait protein complex and any interacting proteins (the "prey").
-
-
Washes:
-
Wash the beads several times with the lysis buffer to remove non-specific protein binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against other SWI/SNF subunits to detect their presence in the immunoprecipitated complex.
-
In Vitro ATPase Activity Assay
This assay measures the ability of the SWI/SNF complex to hydrolyze ATP, a key aspect of its chromatin remodeling function, and the effect of this compound on this activity.
Detailed Protocol:
-
SWI/SNF Complex Immunoprecipitation:
-
Immunoprecipitate the endogenous SWI/SNF complex from nuclear extracts using an antibody against a core subunit (e.g., SMARCA4).
-
-
ATPase Reaction:
-
Wash the immunoprecipitated complex on the beads with ATPase assay buffer.
-
Incubate the beads with varying concentrations of this compound.
-
Initiate the reaction by adding ATP and nucleosomes (as a substrate) to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
-
Measurement of ATP Hydrolysis:
-
The amount of ADP produced, which is directly proportional to the ATPase activity, can be measured using various methods, such as a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) or a malachite green-based colorimetric assay that detects inorganic phosphate.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each this compound concentration and determine the IC50 value of this compound for SWI/SNF ATPase activity.
-
Conclusion
This compound is a valuable chemical tool for dissecting the intricate role of the SWI/SNF complex in cellular physiology and disease. Its ability to selectively inhibit the bromodomains of SMARCA2 and SMARCA4 allows for the targeted investigation of how the interaction with acetylated histones contributes to the complex's genomic recruitment and subsequent functions in chromatin remodeling and gene regulation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of SWI/SNF biology and to explore its therapeutic potential in cancer and other diseases. The continued application of such precise chemical probes will undoubtedly accelerate our understanding of epigenetic regulation and pave the way for the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
PFI-3: A Technical Guide to its Impact on Chromatin Remodeling and Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3 is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), as well as the polybromo-1 (PBRM1) protein. By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound effectively displaces the SWI/SNF complex from chromatin. This disruption of chromatin association has profound effects on gene expression and cellular processes, most notably sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on chromatin and gene regulation, and detailed protocols for its use in experimental settings.
Core Mechanism of Action
This compound acts as a bromodomain inhibitor. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. The SWI/SNF complex utilizes these interactions to anchor itself to specific chromatin regions, where it then uses the energy from ATP hydrolysis to remodel nucleosomes. This remodeling process can alter the accessibility of DNA to transcription factors and the DNA repair machinery.
This compound mimics the structure of acetylated lysine, thereby competitively inhibiting the binding of SMARCA2/4 and PBRM1 bromodomains to their histone marks. This leads to the dissociation of the SWI/SNF complex from chromatin, impairing its ability to remodel chromatin and regulate gene expression.[1][2] A key consequence of this action is the compromised ability of cells to repair DNA double-strand breaks (DSBs), making this compound a potent sensitizer for chemotherapy and radiation.[1][2]
Figure 1. Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity.
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| SMARCA2 Bromodomain | Kd | 89 nM | [3] |
| SMARCA4 Bromodomain | Kd | 55-110 nM | [3] |
| PBRM1 Bromodomain | Kd | 48 nM | |
| SMARCA2 Bromodomain | IC50 (in situ) | 89 nM | [2] |
Table 2: Effect of this compound on Gene Expression (Selected Genes)
| Cell Line | Treatment | Gene | Fold Change | Reference |
| A549 | Doxorubicin + this compound vs Doxorubicin | Unique Upregulated Genes | 248 genes (fc ≥ 2) | [4] |
| A549 | Doxorubicin + this compound vs Doxorubicin | Unique Downregulated Genes | 86 genes (fc ≥ 2) | [4] |
| HT29 | Doxorubicin + this compound vs Doxorubicin | Unique Upregulated Genes | Not specified | [4] |
| HT29 | Doxorubicin + this compound vs Doxorubicin | Unique Downregulated Genes | Not specified | [4] |
| Mouse Embryonic Stem Cells | This compound | Stat3 target genes | Repressed | [5] |
Note: For a comprehensive list of differentially expressed genes, refer to the supplementary data of Lee et al., Mol Cancer Res, 2021.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and/or a DNA-damaging agent for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Chromatin Fractionation Assay
This protocol is for the separation of cytoplasmic, nucleoplasmic, and chromatin-bound proteins.
-
Cell Lysis: Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Cytoplasmic Fraction: Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 10 minutes. Centrifuge at 1,300 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes.
-
Nucleoplasmic and Chromatin Fractions: Centrifuge at 1,700 x g for 5 minutes at 4°C. The supernatant is the nucleoplasmic fraction. The pellet contains the chromatin-bound proteins.
-
Protein Analysis: Analyze the protein content of each fraction by Western blot.
Figure 2. Chromatin Fractionation Workflow.
Western Blotting
-
Protein Quantification: Determine the protein concentration of the lysates from the chromatin fractionation using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., SMARCA4, Histone H3, Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., SMARCA4) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).
RNA Sequencing (RNA-seq)
-
RNA Extraction: Treat cells with this compound and/or other compounds. Extract total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between different treatment conditions.
-
Figure 3. RNA-seq Experimental Workflow.
Signaling Pathways and Cellular Processes Affected by this compound
The primary effect of this compound is the disruption of SWI/SNF-mediated chromatin remodeling. This has downstream consequences on several critical cellular pathways:
-
DNA Damage Response: By displacing the SWI/SNF complex, this compound impairs the recruitment of DNA repair factors to sites of double-strand breaks. This leads to defects in homologous recombination and non-homologous end joining, resulting in increased sensitivity to DNA-damaging agents.[1][2]
-
Transcriptional Regulation: The SWI/SNF complex is involved in the regulation of a large number of genes. This compound treatment leads to widespread changes in gene expression, affecting pathways related to cell cycle control, apoptosis, and differentiation.[4][5]
-
Stem Cell Maintenance: this compound has been shown to induce differentiation in embryonic and trophoblast stem cells by altering the expression of key pluripotency genes.[5]
Conclusion
This compound is a valuable tool for studying the role of the SWI/SNF complex in chromatin biology and disease. Its ability to specifically inhibit the bromodomains of SMARCA2/4 and PBRM1 allows for the targeted disruption of SWI/SNF function. The primary consequence of this compound treatment is the displacement of the SWI/SNF complex from chromatin, leading to significant alterations in gene expression and a potent sensitization of cancer cells to DNA-damaging therapies. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell Permeability of PFI-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective chemical probe for the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, core catalytic subunits of the SWI/SNF chromatin remodeling complex. The ability of this compound to enter cells and engage its target is fundamental to its utility as a research tool and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the cell permeability of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Permeability and Cellular Activity Data
| Parameter | Value | Assay Type | Target | Reference |
| Binding Affinity (Kd) | 89 nM | Isothermal Titration Calorimetry (ITC) | SMARCA2/4 Bromodomain | [1] |
| Cellular Chromatin Displacement (IC50) | 5.78 µM | In situ Cell Extraction Assay | GFP-tagged SMARCA2 Bromodomain | [2] |
Table 1: Biochemical and Cellular Potency of this compound. This table highlights the high-affinity binding of this compound to its isolated target and its ability to disrupt the interaction of the SMARCA2 bromodomain with chromatin in a cellular environment.
| Gene Target | Effect of this compound in the presence of TGF-β1 | Cell Type |
| Acta2 (α-SMA) | Downregulation | Adventitial Sca1+ Progenitor Cells |
| Postn (Periostin) | Downregulation | Adventitial Sca1+ Progenitor Cells |
| Col1a1 (Collagen Type I Alpha 1) | Downregulation | Adventitial Sca1+ Progenitor Cells |
| Ly6a (Sca-1) | Upregulation (rescues TGF-β1 induced downregulation) | Adventitial Sca1+ Progenitor Cells |
Table 2: Effect of this compound on the Expression of Myofibroblast and Stemness Genes. This table illustrates the functional consequence of this compound's cellular activity, demonstrating its ability to modulate gene expression downstream of its target.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to assess the cellular activity and target engagement of this compound.
In Situ Cell Extraction Assay for Chromatin Binding
This assay is used to visually and quantitatively assess the ability of a compound to displace a target protein from chromatin in living cells.
Objective: To determine the cellular IC50 of this compound for the displacement of the SMARCA2 bromodomain from chromatin.
Materials:
-
HeLa cells stably expressing GFP-tagged SMARCA2 bromodomain
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytoskeletal (CSK) buffer
-
Paraformaldehyde (PFA)
-
Hoechst stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate HeLa cells expressing GFP-tagged SMARCA2 bromodomain in a suitable multi-well imaging plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for 2 hours at 37°C.
-
Cell Lysis and Fixation:
-
Wash the cells once with PBS.
-
Incubate the cells with CSK buffer containing 0.5% Triton X-100 for 5 minutes at room temperature to extract soluble proteins.
-
Fix the remaining chromatin-bound proteins by incubating with 4% PFA in PBS for 10 minutes.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst stain.
-
Acquire images using a fluorescence microscope, capturing both the GFP and Hoechst channels.
-
-
Data Analysis:
-
Quantify the mean GFP fluorescence intensity per nucleus for each treatment condition.
-
Normalize the data to the DMSO control.
-
Plot the normalized GFP intensity against the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To demonstrate the direct binding of this compound to SMARCA4/BRG1 in intact cells.
Materials:
-
Cancer cell line endogenously expressing SMARCA4/BRG1
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-SMARCA4/BRG1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for SMARCA4/BRG1.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Plot the normalized band intensity against the temperature for both this compound and DMSO treated samples.
-
A shift in the melting curve to a higher temperature in the this compound treated sample indicates target stabilization and therefore, engagement.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz (DOT language).
Caption: this compound inhibits SMARCA4/BRG1, blocking TGF-β1-induced myofibroblast gene expression.
Caption: Workflow for the in situ cell extraction assay to determine this compound's cellular IC50.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable tool for studying the function of the SWI/SNF complex due to its demonstrated cell permeability and on-target activity. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers utilizing this chemical probe. The visualizations of the associated signaling pathway and experimental workflows serve to clarify the mechanism of action and the methods used to investigate it. Further studies quantifying the apparent permeability of this compound using standard in vitro models like PAMPA and Caco-2 would provide additional valuable data for the drug development community.
References
The Impact of PFI-3 on Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-3, a potent and selective chemical probe, has emerged as a valuable tool for dissecting the epigenetic regulation of stem cell fate. By specifically targeting the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, core components of the SWI/SNF chromatin remodeling complex, this compound provides a means to modulate one of the key regulators of gene expression. This technical guide delves into the core mechanisms of this compound's action, its profound impact on embryonic and trophoblast stem cell differentiation, and provides detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Introduction: The Role of SWI/SNF in Stem Cell Biology
The identity and potential of a stem cell are intricately linked to its epigenome. The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial player in this landscape, utilizing the energy of ATP hydrolysis to remodel chromatin structure. By sliding, evicting, or restructuring nucleosomes, the SWI/SNF complex alters the accessibility of DNA to transcription factors, thereby controlling the expression of genes that govern pluripotency and differentiation.
The SMARCA4 (BRG1) and SMARCA2 (BRM) subunits are the catalytic heart of the SWI/SNF complex. Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. This interaction tethers the SWI/SNF complex to specific genomic loci, enabling it to exert its chromatin remodeling activity.
This compound: A Selective Inhibitor of SMARCA2/4 Bromodomains
This compound is a cell-permeable small molecule that acts as a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5).[1][2] Its high selectivity allows for the precise interrogation of the function of these specific bromodomains in cellular processes. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound prevents the SWI/SNF complex from docking onto acetylated chromatin, effectively disrupting its ability to regulate gene expression at target loci.
Impact of this compound on Stem Cell Differentiation
Treatment of stem cells with this compound has been shown to have a profound impact on their self-renewal and differentiation capacities.
Induction of Differentiation and Loss of Pluripotency in Embryonic Stem Cells (ESCs)
In mouse embryonic stem cells (mESCs), culture in the presence of this compound leads to a visible loss of the typical compact, dome-shaped colony morphology associated with pluripotency. This morphological change is accompanied by a significant downregulation of key pluripotency-associated transcription factors such as Oct4, Sox2, and Nanog.[3] Concurrently, there is an upregulation of genes associated with different germ layers, indicating a shift towards differentiation. For instance, treatment with this compound has been observed to increase the expression of the ectodermal marker Nes (Nestin), while suppressing the mesodermal marker T (Brachyury).[3] This suggests that inhibition of SMARCA4/2 bromodomains can skew lineage commitment.
Enhanced Differentiation of Trophoblast Stem Cells (TSCs)
In contrast to its effect on ESCs, this compound treatment enhances the differentiation of mouse trophoblast stem cells (TSCs).[1][2] This is evidenced by a more rapid and robust upregulation of differentiation markers.
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound's action is the disruption of the SWI/SNF complex's ability to maintain the transcriptional program of pluripotency. This leads to a cascade of downstream events at the epigenetic and transcriptional levels.
References
Methodological & Application
PFI-3: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-3 is a potent and selective chemical probe that targets the bromodomains of the ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, specifically SMARCA2 (BRM), SMARCA4 (BRG1), and Polybromo-1 (PB1/BAF180).[1] By inhibiting these bromodomains, this compound disrupts the recruitment of the SWI/SNF complex to acetylated histones, thereby modulating gene expression and cellular processes such as differentiation and DNA repair. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the SMARCA2/4 and PB1 bromodomains. This inhibition prevents the SWI/SNF complex from recognizing and binding to acetylated histone tails, which is a critical step for its chromatin remodeling activity. The disruption of SWI/SNF function leads to alterations in chromatin accessibility and, consequently, changes in the transcription of target genes. This mechanism makes this compound a valuable tool for studying the role of the SWI/SNF complex in various biological processes and disease states, particularly in cancer. While sometimes mistaken as a BRPF1 inhibitor, this compound's primary targets are the bromodomains within the SWI/SNF complex, not the BRPF1 protein which is a component of the MOZ/MORF histone acetyltransferase complex.
Data Presentation
This compound Biological Activity
| Parameter | Value | Target(s) | Assay |
| Kd | 89 nM | SMARCA2/4 | Isothermal Titration Calorimetry |
| IC50 | 5.78 µM | GFP-tagged SMARCA2 bromodomain | Cell-based chromatin binding assay |
This compound IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a selection of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >10 |
| HCT116 | Colon Carcinoma | >10 |
| MCF7 | Breast Carcinoma | >10 |
| U2OS | Osteosarcoma | >10 |
| K562 | Leukemia, Chronic Myeloid | >10 |
| MALME-3M | Melanoma | >10 |
Note: The GDSC database indicates low sensitivity to this compound as a single agent across many cell lines, with IC50 values often exceeding the tested concentrations. This compound has been shown to be more effective in sensitizing cancer cells to DNA-damaging agents.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the SWI/SNF chromatin remodeling complex.
Caption: this compound inhibits the binding of the SWI/SNF complex to acetylated histones.
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol outlines the steps to assess the effect of this compound on cell viability.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold dilutions. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add the cell viability reagent according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/XTT, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for SMARCA4/2 Expression and Target Engagement
This protocol describes how to assess the levels of SWI/SNF subunit proteins and confirm target engagement of this compound.
Caption: Western blot workflow to analyze protein expression after this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMARCA4, anti-SMARCA2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP)
This protocol is for investigating the effect of this compound on the recruitment of SWI/SNF components to specific genomic loci.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Materials:
-
Cells treated with this compound
-
Formaldehyde
-
Glycine
-
ChIP lysis and wash buffers
-
Antibody against the protein of interest (e.g., SMARCA4)
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Protocol:
-
Treat cells with this compound for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin to fragments of 200-1000 bp using sonication.
-
Incubate the sheared chromatin with an antibody against the protein of interest (e.g., SMARCA4) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers flanking the putative binding sites.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if this compound, alone or in combination with other agents, induces apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound as required for your experiment.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
References
Application Notes and Protocols: PFI-3 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PFI-3, a selective inhibitor of the SMARCA2/4 and PB1 bromodomains, in cell-based assays. This document includes recommended treatment durations, protocols for key experiments, and a summary of its effects on various cell lines.
Introduction to this compound
This compound is a potent and cell-permeable chemical probe that selectively targets the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex subunits SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as the polybromo-1 (PB1) bromodomain 5.[1] By inhibiting these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene expression and cellular processes. Notably, as a single agent, this compound generally exhibits low toxicity and has minimal anti-proliferative effects on a wide range of cancer cell lines.[2] Its primary utility in cancer research lies in its ability to sensitize cancer cells to DNA-damaging agents.[2][3]
Data Presentation: this compound Activity in Cell Lines
The following tables summarize the quantitative data regarding the activity of this compound in various cell lines.
Table 1: Single-Agent IC50 Values of this compound in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| SH-4 | Skin Cutaneous Melanoma (SKCM) | 4.27 |
| KYSE-70 | Esophageal Carcinoma (ESCA) | 7.13 |
| NCI-H1650 | Lung Adenocarcinoma (LUAD) | 8.67 |
| NTERA-2-cl-D1 | Testis Germ Cell Tumor | 9.53 |
| EHEB | Chronic Lymphocytic Leukemia (CLL) | 13.09 |
| MC116 | Diffuse Large B-Cell Lymphoma (DLBC) | 17.58 |
| SF295 | Glioblastoma (GBM) | 20.15 |
| EBC-1 | Lung Squamous Cell Carcinoma (LUSC) | 20.67 |
| SU-DHL-16 | Diffuse Large B-Cell Lymphoma (DLBC) | 21.38 |
| MFE-280 | Uterine Corpus Endometrial Carcinoma (UCEC) | 21.99 |
| CAL-27 | Head and Neck Squamous Cell Carcinoma (HNSC) | 22.12 |
| A498 | Kidney Renal Clear Cell Carcinoma (KIRC) | 23.19 |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia (ALL) | 23.20 |
| OE21 | Esophageal Carcinoma (ESCA) | 23.82 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma (DLBC) | 23.99 |
| RPMI-8866 | Chronic Myeloid Leukemia (LCML) | 24.26 |
| BICR22 | Head and Neck Squamous Cell Carcinoma (HNSC) | 24.36 |
| MOLT-16 | T-cell Acute Lymphoblastic Leukemia (ALL) | 24.74 |
| AN3-CA | Uterine Corpus Endometrial Carcinoma (UCEC) | 25.00 |
| MG-63 | Osteosarcoma | 26.49 |
| LS-123 | Colorectal Adenocarcinoma (COAD/READ) | 26.60 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma (DLBC) | 26.84 |
| TC-71 | Ewing's Sarcoma | 26.94 |
| BC-1 | Diffuse Large B-Cell Lymphoma (DLBC) | 27.10 |
| JHU-029 | Head and Neck Squamous Cell Carcinoma (HNSC) | 27.40 |
| (Data sourced from the Genomics of Drug Sensitivity in Cancer database)[4] |
Table 2: Recommended Treatment Durations with this compound for Various Cellular Assays
| Assay Type | Cell Line(s) | This compound Concentration | Treatment Duration | Notes |
| Cell Viability / Proliferation | Various Cancer Cell Lines | 4 - 28 µM | 72 hours | As a single agent, this compound shows a wide range of IC50 values.[4] |
| Chemosensitization | LN229 (Glioblastoma) | 20 µM | 72 hours | Used in combination with temozolomide (TMZ) to enhance cell death. |
| Gene Expression Analysis (Single Agent) | Skeletal Myoblasts | Not Specified | 24 - 48 hours | To observe changes in gene expression during differentiation. |
| Differentiation Induction | Trophoblast Stem Cells | 2 µM | 24 hours - 4 days | To study the role of SWI/SNF in stem cell differentiation.[1] |
| Chromatin Binding | HeLa | 0 - 10 µM | 2 hours | To measure the displacement of GFP-tagged SMARCA2 bromodomain from chromatin. |
Signaling Pathway
The SWI/SNF complex is a key regulator of chromatin structure and gene expression. It utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the access of transcription factors to DNA. This compound inhibits the bromodomains of the core ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), preventing the complex from recognizing and binding to acetylated histones on the chromatin. This disruption can lead to altered gene expression and, in some contexts, sensitize cancer cells to DNA damaging agents by impairing DNA repair pathways.
Caption: this compound inhibits the SWI/SNF complex, affecting gene expression and DNA repair.
Experimental Protocols
Cell Viability Assay (MTS/Resazurin-based)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates (clear for colorimetric assays, black for fluorescent assays)
-
MTS or Resazurin reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed 20,000-50,000 cells per well in a 96-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a concentration range from 0.1 µM to 100 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound containing medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours for IC50 determination).
-
-
Assay:
-
Add 20 µL of MTS or Resazurin reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance (for MTS) or fluorescence (for Resazurin) using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to calculate the IC50 value.
-
Caption: Workflow for a cell viability assay with this compound treatment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound (and a DMSO vehicle control) for a recommended duration of 24 to 72 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC/APC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for an apoptosis assay following this compound treatment.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
After overnight attachment, treat cells with the desired concentration of this compound (and a DMSO vehicle control) for a recommended duration of 24 to 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis after this compound treatment.
Western Blotting for SWI/SNF Subunits
This protocol is for detecting changes in the protein levels of SWI/SNF subunits after this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24-72 hours).
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the binding of SWI/SNF subunits to specific genomic regions following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Formaldehyde (37%)
-
Glycine
-
Lysis and wash buffers
-
Antibodies against SMARCA2, SMARCA4, or a relevant histone mark
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound for a short duration (e.g., 2-6 hours) to assess direct effects on chromatin binding.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the protein of interest (or an IgG control) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR.
-
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of SMARCA2/4 Following PFI-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its core ATPase subunits, SMARCA2 (Brahma, BRM) and SMARCA4 (Brahma-related gene 1, BRG1), are key components of this complex. PFI-3 is a potent and selective chemical probe that inhibits the bromodomains of SMARCA2 and SMARCA4, making it a valuable tool for studying the functions of these proteins in various biological processes, including cancer.[1] Western blotting is a widely used technique to detect and quantify protein levels in cell and tissue samples. This document provides a detailed protocol for the treatment of cells with this compound and subsequent Western blot analysis to assess the expression levels of SMARCA2 and SMARCA4.
This compound Specifications
This compound is a cell-permeable inhibitor of the SMARCA2 and SMARCA4 bromodomains with a reported dissociation constant (Kd) of 89 nM.[1] It is a valuable tool for investigating the biological roles of the bromodomain activity of these ATPase subunits.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SMARCA2/4 in chromatin remodeling and the experimental workflow for analyzing protein expression after this compound treatment.
Caption: this compound inhibits the SMARCA2/4 bromodomain, affecting chromatin binding and gene expression.
Caption: Workflow for Western blot analysis of SMARCA2/4 after this compound treatment.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentration.
-
Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification
-
Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Part 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Part 5: Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 or SMARCA4 (see table below for recommended dilutions) overnight at 4°C with gentle agitation.[2][3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.
Quantitative Data for Western Blot
The following tables provide recommended antibody dilutions and incubation times for the detection of SMARCA4. These parameters may require optimization depending on the cell line and experimental conditions.
| Target Protein | Antibody (Example) | Cell Line | Dilution | Incubation | Reference |
| SMARCA4/BRG1 | Proteintech 21634-1-AP | Various | 1:1500 | 1.5 hours at RT | [3] |
| SMARCA4/BRG1 | Proteintech 21634-1-AP | Human Placenta | 1:800 | 1.5 hours at RT | [3] |
| SMARCA4/BRG1 | Proteintech 21634-1-AP | Mouse Brain | 1:1000 | 1.5 hours at RT | [3] |
| SMARCA4/BRG1 | Proteintech 20650-1-AP | HeLa | 1:300 | 1.5 hours at RT | [2] |
| SMARCA4/BRG1 | Proteintech 20650-1-AP | K-562 | 1:200 | 1.5 hours at RT | [2] |
| SMARCA4/BRG1 | Proteintech 20650-1-AP | HepG2 (sh-Control) | 1:2000 | 1.5 hours at RT | [2] |
Note: "RT" denotes room temperature. For SMARCA2, specific antibody datasheets with detailed Western blot protocols were not as readily available in the initial search. It is recommended to consult the manufacturer's datasheet for the specific anti-SMARCA2 antibody being used to determine the optimal dilution and incubation conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| High primary/secondary antibody concentration | Decrease antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Non-specific antibody binding | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
Conclusion
This document provides a comprehensive guide for the use of this compound in cell culture and the subsequent analysis of SMARCA2 and SMARCA4 protein expression by Western blot. By following these protocols, researchers can effectively investigate the role of the bromodomain activity of these key chromatin remodelers in their biological systems of interest. Adherence to the detailed steps and optimization of parameters where necessary will contribute to obtaining reliable and reproducible results.
References
Application Notes and Protocols for PFI-3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application and dosage of PFI-3, a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, as well as the polybromo-1 (PB1) subunit. By inhibiting these bromodomains, this compound disrupts their function in gene regulation. This mechanism has generated interest in its potential as a therapeutic agent, particularly in oncology, where it has been investigated for its ability to sensitize cancer cells to DNA-damaging chemotherapy. This document outlines the known in vivo applications, dosage, and relevant protocols for using this compound in mouse models based on available preclinical research.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo use of this compound in a mouse model.
| Parameter | Details | Reference |
| Mouse Model | Glioblastoma Xenograft | [1](--INVALID-LINK--) |
| Administration Route | Intraperitoneal (i.p.) Injection | [1](--INVALID-LINK--) |
| Dosage | 10 mg/kg | [1](--INVALID-LINK--) |
| Frequency | Thrice weekly | [1](--INVALID-LINK--) |
| Application | To enhance the anti-cancer effects of temozolomide | [1](--INVALID-LINK--) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for its in vivo application.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a high concentration stock, dissolve this compound powder in DMSO to a final concentration of 40 mg/mL. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for short periods.
-
-
Vehicle Preparation:
-
The vehicle for this compound administration typically consists of a mixture of solvents to ensure solubility and bioavailability. A commonly used vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.
-
-
Working Solution Preparation (for a 10 mg/kg dose):
-
The final concentration of the this compound working solution will depend on the injection volume and the average weight of the mice. Assuming an average mouse weight of 20 g and an injection volume of 100 µL, the required concentration of the working solution is 2 mg/mL.
-
To prepare 1 mL of the 2 mg/mL working solution:
-
Take 50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
Add 300 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix until the solution is clear.
-
-
It is recommended to prepare the working solution fresh on the day of injection.
-
2. Glioblastoma Xenograft Mouse Model and this compound Treatment
This protocol outlines the establishment of a glioblastoma xenograft model and subsequent treatment with this compound.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG)
-
Immunocompromised mice (e.g., athymic nude mice or NSG mice)
-
Matrigel (optional, for subcutaneous injection)
-
Surgical tools for intracranial injection (if applicable)
-
This compound working solution (prepared as described above)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous Model:
-
Harvest glioblastoma cells and resuspend them in sterile PBS or culture medium. A common injection volume is 100-200 µL.
-
Optionally, mix the cell suspension with an equal volume of Matrigel to promote tumor formation.
-
Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Orthotopic (Intracranial) Model:
-
This requires stereotactic surgical procedures. Anesthetize the mouse and secure it in a stereotactic frame.
-
Inject a low volume (e.g., 2-5 µL) of the cell suspension (typically 1-5 x 10^5 cells) into the desired brain region (e.g., striatum).
-
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
For orthotopic models, tumor growth is typically monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound via intraperitoneal injection at a dose of 10 mg/kg, three times a week.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth throughout the study.
-
Monitor the body weight and general health of the mice regularly to assess for any signs of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
For survival studies, monitor the mice until they reach a defined endpoint (e.g., significant weight loss, tumor ulceration, or neurological symptoms for intracranial models).
-
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental conditions, mouse strain, and cell line used. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Troubleshooting & Optimization
PFI-3 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using PFI-3, a selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PB1(5). Below you will find troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the bromodomains of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin (SMARC) family members SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as the fifth bromodomain of Polybromo-1 (PB1).[1][2] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histone tails, thereby disrupting the recruitment of the SWI/SNF chromatin remodeling complex to target genes.[3][4][5] This leads to alterations in gene expression programs that are crucial for processes like stem cell differentiation and the DNA damage response in cancer cells.[1][4]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Published studies have reported using concentrations ranging from 2 µM for long-term stem cell differentiation experiments to higher concentrations for inhibiting chromatin binding in cancer cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How stable is this compound in solution?
This compound exhibits good stability. In aqueous solutions, it has a half-life of over 7 days at 37°C.[1][5] When stored properly in a DMSO stock solution at -80°C, it can be stable for up to two years. To maintain stability, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a maximum concentration of 64 mg/mL (199.14 mM).[1] It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] For long-term storage, it is recommended to store the DMSO stock solution at -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors related to its preparation, handling, and application in experimental systems. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Reduced or No Activity of this compound
If you observe a lack of expected biological effect, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound. |
| Incorrect Concentration | Verify the calculations for your working dilutions. Perform a dose-response experiment to confirm the optimal concentration for your cell line and assay. |
| Solubility Issues | Use fresh, anhydrous DMSO to prepare your stock solution.[1] When diluting into aqueous media, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation of this compound. |
| Cell Line Insensitivity | The cellular context is crucial for this compound activity. For example, its sensitizing effect on DNA damage is observed in cancer cells that rely on the SWI/SNF complex for DNA repair.[4] Confirm that your cell model is appropriate for investigating the biological pathway targeted by this compound. |
Problem 2: High Variability Between Replicates
High variability can obscure real biological effects. The following steps can help improve the consistency of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells and plates. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Variability in Treatment Time | Stagger the addition of this compound and any other reagents to ensure that all wells are treated for the intended duration. |
Problem 3: Unexpected Off-Target Effects or Cellular Toxicity
While this compound is highly selective, off-target effects can occur, particularly at high concentrations.
| Potential Cause | Recommended Solution |
| Concentration Too High | High concentrations of this compound may lead to off-target effects. Perform a toxicity assay to determine the maximum non-toxic concentration in your cell line. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect. |
| Interaction with Other Compounds | If using this compound in combination with other drugs, consider the possibility of synergistic toxicity. Perform single-agent and combination toxicity studies. |
Experimental Protocols
Below is a detailed methodology for a common application of this compound: assessing its ability to sensitize cancer cells to a DNA-damaging agent.
Cell Viability Assay to Assess Sensitization to Doxorubicin
This protocol is designed to determine if this compound can enhance the cytotoxic effects of the chemotherapeutic drug doxorubicin in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on SWI/SNF for DNA repair)
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare a 1 mM stock solution of doxorubicin in sterile water or DMSO. Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete cell culture medium.
-
Treat the cells with either this compound alone, doxorubicin alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for a period relevant to the cell cycle and drug mechanism (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the dose-response curves for each treatment condition.
-
Calculate the IC50 values for doxorubicin in the presence and absence of this compound to determine the degree of sensitization.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the binding of the SWI/SNF complex to acetylated histones.
Experimental Workflow
Caption: Workflow for assessing this compound mediated sensitization to doxorubicin.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3 not showing expected anti-proliferative phenotype
Welcome to the technical support center for PFI-3. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound does not exhibit the expected anti-proliferative phenotype.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am treating my cancer cell line with this compound, but I don't observe any anti-proliferative or cytotoxic effects. Is my compound inactive?
A1: Not necessarily. A lack of anti-proliferative effect when this compound is used as a single agent is a common observation. Key points to consider are:
-
Mechanism of Action: this compound is a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PB1(5), which are components of the SWI/SNF chromatin remodeling complex. As a standalone agent, it often exhibits low toxicity and may not induce a direct anti-proliferative response in many cell lines.
-
Primary Role as a Sensitizer: The primary described activity of this compound is to sensitize cancer cells to DNA-damaging agents. It achieves this by blocking the SWI/SNF complex's role in DNA repair, thereby enhancing the efficacy of chemotherapeutics like doxorubicin or temozolomide.[1][2][3]
-
Recommended Next Step: The most critical first step is to test this compound in combination with a DNA-damaging agent relevant to your cancer type.
Q2: I've tried this compound in combination with a DNA-damaging agent, but still see no enhanced anti-proliferative effect. What could be the issue?
A2: This suggests a deeper issue with the experimental system or conditions. The following troubleshooting workflow should help identify the problem.
start [label="Start: No this compound Phenotype Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_context [label="Step 1: Verify Experimental Context", shape="box", fillcolor="#FBBC05", fontcolor="#202124"]; check_compound [label="Step 2: Assess Compound Integrity & Activity", shape="box", fillcolor="#FBBC05", fontcolor="#202124"]; check_protocol [label="Step 3: Review Assay Protocol", shape="box", fillcolor="#FBBC05", fontcolor="#202124"]; interpret [label="Step 4: Interpret Results & Conclude", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_context; check_context -> check_compound [label="Context Verified"]; check_compound -> check_protocol [label="Compound Verified"]; check_protocol -> interpret [label="Protocol Verified"];
subgraph "cluster_context" { label="Experimental Context Checks"; style="rounded"; bgcolor="#F1F3F4"; cell_line [label="Is the cell line dependent on\nSWI/SNF for DNA repair?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combo_tx [label="Are you using this compound in combination\nwith a DNA-damaging agent?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_context -> cell_line; cell_line -> combo_tx [label="Yes"]; }
subgraph "cluster_compound" { label="Compound Integrity Checks"; style="rounded"; bgcolor="#F1F3F4"; storage [label="Was this compound stored correctly\n(-20°C or -80°C in DMSO)?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qc [label="Has the compound's purity and identity\nbeen verified (e.g., by HPLC-MS)?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target_engagement [label="Have you confirmed target engagement\nin cells (e.g., CETSA, FRAP)?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_compound -> storage; storage -> qc [label="Yes"]; qc -> target_engagement [label="Yes"]; }
subgraph "cluster_protocol" { label="Assay Protocol Checks"; style="rounded"; bgcolor="#F1F3F4"; assay_choice [label="Is the proliferation assay suitable\nfor your cell line and treatment duration?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Have you performed a dose-response\n(e.g., 0.1 - 20 µM)?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; controls [label="Are appropriate controls included\n(Vehicle, DNA agent alone, Negative Control Compound)?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_protocol -> assay_choice; assay_choice -> concentration [label="Yes"]; concentration -> controls [label="Yes"]; } }
Figure 1: A step-by-step workflow for troubleshooting the lack of an anti-proliferative phenotype with this compound.
Q3: How do I select an appropriate cell line for this compound studies?
A3: The activity of this compound is highly dependent on the cellular context. Its sensitizing effect is most pronounced in cancer cells that rely on the SWI/SNF complex for DNA repair. Conversely, in cell lines deficient in key SWI/SNF components like SMARCA4, this compound may show no effect. It is crucial to use cell lines where the SWI/SNF pathway is intact and functionally important for survival following DNA damage.
| Cell Line Examples (Reported this compound Sensitization) | Reference |
| A549 (Lung Carcinoma) | [2] |
| HT29 (Colorectal Adenocarcinoma) | [2] |
| H460 (Large Cell Lung Cancer) | [2] |
| U2OS (Osteosarcoma) | [1][2] |
| LN229 (Glioblastoma) | [3] |
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage and handling are critical for maintaining the compound's activity.
| Condition | Recommendation |
| Storage (Powder) | Store at -20°C for up to 3 years.[4] |
| Storage (Solvent) | Prepare stock solutions in DMSO (e.g., 10-100 mM).[4] Aliquot and store at -80°C for up to 1-2 years or -20°C for shorter periods (1 month).[4][5][6] Avoid repeated freeze-thaw cycles.[4][5] |
| Stability | This compound is chemically stable, with a reported half-life in aqueous solution exceeding 7 days at 37°C.[7] |
| Negative Control | Use PFI-3oMet, an inactive analog where a methoxy group blocks the acetyl-lysine binding site, as a negative control in cellular assays. |
Q5: What concentrations of this compound and DNA-damaging agents should I use?
A5: A dose-response experiment is always recommended. The following table provides a starting point based on published studies.
| Compound | Typical Concentration Range | Notes |
| This compound | 1 - 20 µM | A common concentration for observing cellular effects is 1-10 µM.[8] |
| Doxorubicin | Varies (e.g., 50 - 500 nM) | The concentration should be optimized for your cell line to induce partial growth inhibition. |
| Temozolomide (TMZ) | Varies (e.g., 200 µM) | Used in glioblastoma cell lines.[3] |
| Vehicle Control | Match DMSO concentration | The final DMSO concentration in cell culture media should ideally be ≤ 0.1%.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells based on ATP quantification.[1][2]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Cells in culture medium.
-
This compound and DNA-damaging agent of choice.
-
CellTiter-Glo® Reagent (Promega).
-
Plate shaker.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate. The volume is typically 100 µL for 96-well plates or 25-50 µL for 384-well plates.[2][9] Include wells with medium only for background measurement.
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Add the desired concentrations of this compound, the DNA-damaging agent, the combination, and vehicle controls to the wells.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[2][9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[2]
-
Lysis: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[2][9]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][9]
-
Measurement: Record luminescence using a plate reader.
Protocol 2: Compound Quality Control using HPLC-MS
This is a generalized workflow to verify the identity and purity of your this compound stock.
Objective: To confirm the molecular weight and purity of the this compound compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound stock (e.g., 1 µM) in a suitable solvent like acetonitrile/water.
-
HPLC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compound from any potential impurities.
-
MS Detection: The eluent from the HPLC is directed into a mass spectrometer. Set the instrument to scan for the expected mass-to-charge ratio (m/z) of this compound (Molecular Formula: C₁₉H₁₉N₃O₂, Molecular Weight: 321.4 g/mol ).
-
Data Analysis:
-
Purity: Analyze the HPLC chromatogram. A pure sample should show a single major peak at a specific retention time. Purity can be estimated by the area of the main peak relative to the total area of all peaks.
-
Identity: Analyze the mass spectrum corresponding to the main peak. It should show a clear signal for the expected m/z of the protonated molecule [M+H]⁺.
-
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the bromodomain of key proteins within the SWI/SNF chromatin remodeling complex. This complex is vital for altering chromatin structure, which in turn is necessary for processes like DNA repair.
subgraph "cluster_chemo" { label="Cellular Stress"; style="rounded"; bgcolor="#F1F3F4"; chemo [label="DNA-Damaging Agent\n(e.g., Doxorubicin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsb [label="Double-Strand Breaks (DSBs)", fillcolor="#FBBC05", fontcolor="#202124"]; chemo -> dsb [label="Induces"]; }
subgraph "cluster_swisnf" { label="SWI/SNF Mediated DNA Repair"; style="rounded"; bgcolor="#F1F3F4"; swisnf [label="SWI/SNF Complex\n(contains SMARCA4/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatin [label="Chromatin at DSB site"]; remodel [label="Chromatin Remodeling"]; repair [label="DNA Repair & Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_pfi3" { label="this compound Inhibition"; style="rounded"; bgcolor="#F1F3F4"; pfi3 [label="this compound", shape="invhouse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of\nBromodomain Binding", shape="doublecircle", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_remodel [label="Impaired Chromatin\nRemodeling"]; apoptosis [label="Enhanced Cell Death\n(Apoptosis/Senescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
} }
Figure 2: this compound mechanism of action in sensitizing cancer cells to DNA damage.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abbexa.com [abbexa.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | ABIN7233275 [antibodies-online.com]
- 9. OUH - Protocols [ous-research.no]
Optimizing PFI-3 concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PFI-3, a selective inhibitor of the SMARCA2, SMARCA4, and PB1(5) bromodomains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and Polybromo-1 (PB1).[1][2][3][4] By binding to these bromodomains, this compound prevents their interaction with acetylated histones, leading to the displacement of the SWI/SNF complex from chromatin.[5][6] This disrupts chromatin remodeling processes and subsequently affects gene expression.
Q2: What are the primary on-target effects of this compound in cells?
The primary on-target effect of this compound is the inhibition of SWI/SNF-mediated chromatin remodeling. This has been shown to have several downstream consequences, including:
-
Sensitization of cancer cells to DNA-damaging agents: By impairing DNA repair processes that are dependent on SWI/SNF, this compound can enhance the efficacy of chemotherapeutic drugs like doxorubicin.[5][6][7]
-
Modulation of stem cell differentiation: this compound can influence the differentiation of embryonic and trophoblast stem cells by altering gene expression programs that maintain pluripotency.[1]
Q3: What are the known off-target effects of this compound?
This compound has been shown to be a highly selective inhibitor. A screening against a panel of 102 cellular receptors and 30 enzymes revealed only weak interactions with four G-protein-coupled receptors (GPCRs) at micromolar concentrations.[1] This suggests that at optimized concentrations, the likelihood of significant off-target effects is low. However, it is always recommended to include appropriate controls in your experiments to monitor for potential off-target activities.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a good starting point for most cell-based assays is in the range of 1-10 µM. For instance, a concentration of 2 µM has been used effectively in trophoblast stem cells.[1] To observe the dissociation of SWI/SNF components from chromatin, concentrations up to 50 µM have been utilized in some cancer cell lines.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. This compound has a half-life of over 250 hours in PBS at 20°C, indicating good stability in aqueous solutions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to be effective in your cell type. | Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell line insensitivity: Your cell line may not be dependent on the bromodomain activity of SMARCA2/4 for the phenotype you are studying. | Confirm the expression of SMARCA2 and SMARCA4 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound stock solutions are stored correctly at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| Inactivation in media: Components in the cell culture media may be inactivating the compound. | Test the effect of this compound in a simpler, serum-free medium if possible. | |
| High levels of cytotoxicity | Concentration too high: The concentration of this compound may be in the toxic range for your cell line. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for toxicity and use concentrations well below this value for your experiments. |
| Off-target effects: At high concentrations, off-target effects, although minimal, could contribute to cytotoxicity. | Lower the concentration of this compound and increase the incubation time if necessary. Use a negative control compound to assess non-specific toxicity. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluence, or overall health can affect the response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluence at the time of treatment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and be meticulous when preparing serial dilutions of this compound. | |
| Precipitation of this compound: this compound may precipitate out of solution in the cell culture medium. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed medium and mix thoroughly. |
Data Presentation
Table 1: this compound In Vitro Activity
| Target | Assay Type | Value | Reference |
| SMARCA2/4 Bromodomain | Binding Affinity (Kd) | 89 nM | [2] |
| SMARCA2/4 Bromodomain | Inhibition (IC50) | 89 nM | [3] |
Table 2: this compound Cellular Activity
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Trophoblast Stem Cells | Differentiation | 2 µM | Enhanced differentiation | [1] |
| Various Cancer Cell Lines | Sensitization to Doxorubicin | 10-50 µM | Increased cell death | [5][6] |
| U2OS | Chromatin Dissociation | 30-50 µM | Dissociation of BRG1 and BRM from chromatin | [6] |
Experimental Protocols
Detailed Protocol: In Situ Cell Extraction for Assessing Chromatin Binding
This method is used to visualize the displacement of chromatin-bound proteins by this compound.
-
Cell Seeding: Seed cells expressing a fluorescently-tagged protein of interest (e.g., GFP-SMARCA4) on glass coverslips in a multi-well plate. Allow cells to adhere and grow to the desired confluence.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the appropriate duration.
-
In Situ Extraction:
-
Aspirate the culture medium.
-
Gently wash the cells once with ice-cold PBS.
-
Add an ice-cold cytoskeleton (CSK) buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100) to the cells for a short period (e.g., 5 minutes) on ice. This buffer removes soluble cytoplasmic and nucleoplasmic proteins, leaving behind chromatin-bound and cytoskeletal proteins.
-
Aspirate the CSK buffer.
-
-
Fixation: Fix the remaining cellular structures by adding 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of the tagged protein in the nucleus. A decrease in nuclear fluorescence in this compound treated cells compared to the control indicates displacement from chromatin.
-
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to its target proteins in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment:
-
Culture your cells of interest to a high density.
-
Treat the cells with this compound or a vehicle control at the desired concentration for a specific time at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) in a PCR machine. Include a non-heated control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., SMARCA2 or SMARCA4) remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein as a function of temperature for both the this compound treated and control samples.
-
A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement.
-
Mandatory Visualizations
Caption: this compound inhibits the SWI/SNF complex, altering gene expression.
Caption: A general workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. stemcell.com [stemcell.com]
- 4. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
Why does PFI-3 fail to displace endogenous full-length SMARCA2?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the bromodomain inhibitor PFI-3, specifically addressing its interaction with the SMARCA2 protein.
Frequently Asked Questions (FAQs)
Q1: Why does this compound fail to displace endogenous full-length SMARCA2 from chromatin in my cellular assays?
A1: While this compound is a potent and cell-permeable inhibitor of the SMARCA2 bromodomain, it is often observed that it does not displace the full-length endogenous SMARCA2 protein from chromatin.[1][2][3] The primary reason for this is that SMARCA2 is a core catalytic subunit of the multi-protein SWI/SNF complex.[1][2] This complex has numerous other subunits with their own chromatin-interacting domains that collectively anchor the entire complex to chromatin. Therefore, inhibiting the SMARCA2 bromodomain alone is insufficient to overcome the combined avidity of the entire SWI/SNF complex for chromatin, preventing the displacement of full-length SMARCA2.[1]
Q2: I've seen data showing this compound can displace a SMARCA2 bromodomain construct. Why are my results with the full-length protein different?
A2: This is a key distinction. This compound is effective at displacing ectopically expressed, isolated SMARCA2 bromodomain constructs (e.g., GFP-tagged bromodomains) from chromatin.[1][2][4] In these experiments, the isolated bromodomain is not part of the stabilizing SWI/SNF complex. The lack of interaction with other SWI/SNF subunits means the ectopically expressed bromodomain's association with chromatin is solely dependent on its own binding, which this compound can effectively inhibit.[1]
Q3: What is the reported binding affinity of this compound for the SMARCA2 bromodomain?
A3: this compound binds to the SMARCA2 and SMARCA4 bromodomains with high affinity. The dissociation constant (Kd) has been reported to be in the range of 55 to 110 nM, as determined by BROMOScan®, with an isothermal titration calorimetry (ITC) measured Kd of 89 nM.[1][4]
Q4: Can this compound be used to study the function of the SMARCA2 bromodomain in cells?
A4: Yes, but with important considerations. While this compound may not displace the entire SMARCA2 protein from chromatin, it can still be used to probe the functional consequences of inhibiting the bromodomain's acetyl-lysine binding activity. For example, it has been used to study the role of the SMARCA2 bromodomain in gene expression and cellular differentiation.[4][5] However, if the experimental goal is to remove the entire SMARCA2 protein from its sites of action, other techniques like RNAi or targeted protein degradation (e.g., PROTACs) would be more appropriate.[1]
Troubleshooting Guides
Problem 1: No observable cellular phenotype after this compound treatment in SMARCA4-deficient cancer cells.
-
Possible Cause: As documented in several studies, the lack of a significant anti-proliferative phenotype in SMARCA4-deficient lung cancer cell lines is expected.[1][3] This is because inhibiting the SMARCA2 bromodomain with this compound does not displace the endogenous SWI/SNF complex from chromatin.[1] The ATPase activity of SMARCA2, not its bromodomain, has been identified as the critical component for the survival of these cells.[1][2]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a method like a cellular thermal shift assay (CETSA) to verify that this compound is engaging the SMARCA2 bromodomain in your cells.
-
Positive Control: As a positive control for a cellular phenotype, consider using RNAi to deplete full-length SMARCA2. This has been shown to induce an anti-proliferative effect in SMARCA4-deficient cells.[1]
-
Alternative Inhibitors: If the goal is to inhibit the function of the SWI/SNF complex, consider inhibitors targeting the ATPase domain of SMARCA2/4, though be aware of potential toxicities.
-
Problem 2: Inconsistent results in in-vitro binding or displacement assays.
-
Possible Cause: In vitro assays like AlphaScreen can be sensitive to experimental conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and concentration of your recombinant SMARCA2 bromodomain protein and biotinylated histone peptide.
-
Buffer Composition: Check the composition of your assay buffer. High concentrations of DMSO can sometimes interfere with bromodomain-ligand interactions.[6]
-
Assay Optimization: Titrate the concentrations of the protein, peptide, and AlphaScreen beads to find the optimal assay window.
-
Control Compounds: Include a known active compound (positive control) and an inactive compound (negative control) in your experiments to validate the assay performance.
-
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| This compound Binding Affinity (Kd) | 55 - 110 nM | BROMOScan® | [1][4] |
| This compound Binding Affinity (Kd) | 89 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| This compound IC50 (GFP-SMARCA2-BRD displacement) | 5.78 µM | In situ cell extraction | [1] |
| This compound Concentration (failed to displace endogenous SMARCA2) | 30 µM | In situ cell extraction / Immunofluorescence | [1][3] |
Experimental Protocols
1. In Situ Cell Extraction for Chromatin Binding
This method is used to assess the ability of a compound to displace a protein from chromatin in cells.
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time and concentration.
-
Wash the cells with ice-cold PBS.
-
Permeabilize the cells with a buffer containing a non-ionic detergent (e.g., Triton X-100 or saponin) to remove soluble, non-chromatin-bound proteins.
-
Fix the remaining chromatin-bound proteins with paraformaldehyde.
-
Perform immunofluorescence staining for endogenous SMARCA2 or visualize the GFP-tagged protein.
-
Acquire images using fluorescence microscopy and quantify the nuclear fluorescence intensity.
-
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding
This is a bead-based in vitro assay to measure the ability of a compound to inhibit the interaction between a bromodomain and an acetylated histone peptide.[7]
-
Principle: A donor bead is conjugated to a tagged bromodomain protein (e.g., His-tagged), and an acceptor bead is conjugated to a biotinylated, acetylated histone peptide. When the bromodomain binds the peptide, the beads are brought into close proximity. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.[7][8]
-
General Protocol:
-
Incubate the His-tagged SMARCA2 bromodomain with varying concentrations of this compound or a control compound in an assay buffer.
-
Add the biotinylated acetylated histone peptide.
-
Add streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Visualizations
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and this compound Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Addressing PFI-3 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFI-3, focusing on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[2][5]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[2][3] Sonication or gentle warming can be used to aid dissolution.[1][3] It is advisable to prepare a high-concentration stock solution, which can then be diluted for your experiments.
Q3: What are the storage conditions for this compound powder and stock solutions?
A3:
-
Stock Solutions in DMSO: For long-term storage (up to 2 years), store at -80°C.[3] For shorter periods (up to 1 year), -20°C is suitable.[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: How stable is this compound in aqueous solutions?
A4: this compound demonstrates good stability in aqueous solutions. It has a reported half-life of over 7 days in PBS (pH 7.4) at 37°C and over 200 days at 20°C.[2][6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of the bromodomains of SMARCA2, SMARCA4 (also known as BRG1), and Polybromo-1 (PB1), which are key components of the SWI/SNF chromatin remodeling complex.[6][7][8] By binding to these bromodomains, this compound disrupts their interaction with acetylated histones, thereby modulating gene expression.
Troubleshooting Guide
Issue: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are some potential solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.1%), a slightly higher concentration might be necessary to maintain solubility.[1] Always run a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.
-
Use a Surfactant or Co-solvent: For certain applications, particularly in vivo studies, the use of surfactants or co-solvents can significantly improve solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been reported.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes help in keeping the compound in solution.
-
Freshly Prepare Working Solutions: Prepare your final working solutions immediately before use to minimize the time for precipitation to occur.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 32.1 - 100 | 99.88 - 311.17 | Sonication is recommended. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][2][3] |
| Ethanol | ~1.61 - 2.97 | ~5 - 9.24 | Gentle warming or sonication may be required.[5] |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution and sonicate if necessary to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Further dilute the stock solution in your cell culture medium to the final desired concentration.
-
Ensure the final concentration of DMSO in the medium is as low as possible (ideally ≤ 0.1%) to avoid toxicity.[1]
-
Add the working solution to your cells immediately after preparation.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Protocol 3: Example Formulation for In Vivo Studies
This is an example protocol and may require optimization for your specific application.
-
Prepare a stock solution of this compound in DMSO (e.g., 22.5 mg/mL).[3]
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[3]
-
Add 450 µL of saline to reach a final volume of 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
This formulation aims to achieve a this compound concentration of ≥ 2.25 mg/mL (7.00 mM).[3]
Visualizations
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. astorscientific.us [astorscientific.us]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. invivochem.net [invivochem.net]
PFI-3 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PFI-3, a selective inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and Polybromo-1 (PB1). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent and selective chemical probe that targets the bromodomains of the SMARCA2, SMARCA4, and the fifth bromodomain of PB1 (PBRM1), which are core components of the BAF/PBAF SWI/SNF chromatin remodeling complexes.[1][2][3]
Q2: How selective is this compound for its primary targets?
This compound exhibits significant selectivity for the bromodomains of SMARCA2/4 and PB1(5).[1][2] It has been screened against a panel of 36 kinases and showed no significant cross-reactivity.[1][2] Furthermore, in a broader screening panel of 102 cellular receptors and 30 enzymes, no significant interactions were observed outside of the bromodomain family, with the exception of weak, micromolar affinity for four G-Protein Coupled Receptors (GPCRs).[1][4] The specific identities of these four GPCRs have not been publicly disclosed in the available literature.
Q3: My experimental results with this compound do not replicate the phenotype I observe with SMARCA2/4 knockdown (e.g., shRNA/siRNA). Why might this be?
This is a critical and recurring observation. The discrepancy often arises because this compound only inhibits the function of the bromodomain, which is responsible for "reading" acetylated lysine residues on histones and other proteins. In contrast, genetic knockdown (siRNA/shRNA) removes the entire SMARCA2/4 protein, including its ATPase domain, which is essential for chromatin remodeling.[5][6][7] Studies have shown that inhibition of the bromodomain alone is not always sufficient to displace the entire SWI/SNF complex from chromatin or to replicate the anti-proliferative effects seen with knockdown of the full-length protein.[5][7] The ATPase activity of SMARCA2/4 appears to be the more critical driver of the oncogenic phenotype in some cancer contexts.[5][7]
Q4: Does this compound have any known off-target effects on DNA itself?
This compound has been evaluated for its potential to intercalate into DNA. DNA unwinding assays have shown that this compound does not intercalate into DNA.[3][4]
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Proliferation Results
-
Symptom: this compound does not induce the expected level of cell death or growth inhibition in a cancer cell line that is dependent on SMARCA4/2.
-
Possible Cause: As detailed in FAQ Q3, the bromodomain of SMARCA2/4 may be dispensable for the survival of certain cancer cell lines. The oncogenic dependency might be on the ATPase activity of these proteins, which this compound does not inhibit.[5][7]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging its target in your cell line. This can be done using a Cellular Thermal Shift Assay (CETSA) to demonstrate target stabilization or a Fluorescence Recovery After Photobleaching (FRAP) assay with GFP-tagged bromodomains to show displacement from chromatin.
-
Compare with ATPase Inhibition: If available, compare the phenotype of this compound treatment with that of a specific SMARCA2/4 ATPase inhibitor to determine if the ATPase domain is the primary driver of the observed phenotype.
-
Assess Downstream Gene Expression: Use RT-qPCR or RNA-seq to determine if this compound treatment is altering the expression of known SWI/SNF target genes in your cell line. A lack of significant changes may indicate that bromodomain inhibition alone is insufficient to disrupt SWI/SNF's transcriptional regulatory function in that context.
-
Issue 2: Discrepancies in Chromatin Occupancy Data
-
Symptom: Chromatin Immunoprecipitation (ChIP) experiments show minimal or no displacement of endogenous SMARCA2/4 from target gene promoters after this compound treatment.
-
Possible Cause: The SWI/SNF complex has multiple subunits with DNA and chromatin binding capabilities. Inhibition of the SMARCA2/4 bromodomain by this compound may not be sufficient to overcome the avidity of the entire complex for chromatin.[5][7]
-
Troubleshooting Steps:
-
Optimize this compound Concentration and Treatment Time: Perform a dose-response and time-course experiment to ensure that you are using an optimal concentration and duration of this compound treatment.
-
Use a Positive Control: If possible, use a positive control compound known to displace the entire SWI/SNF complex.
-
Consider In Situ Cell Extraction: This technique can be used to assess the strength of protein-chromatin interactions. A lack of displacement of endogenous SMARCA2/4 with this compound treatment in this assay would support the hypothesis that other subunits are anchoring the complex to chromatin.
-
Issue 3: Potential for Minor Off-Target Phenotypes
-
Symptom: Observation of unexpected cellular phenotypes that do not seem directly related to SWI/SNF function.
-
Possible Cause: While this compound is highly selective, the reported micromolar affinity for four GPCRs could lead to off-target effects, especially at higher concentrations of the inhibitor.[1][4]
-
Troubleshooting Steps:
-
Perform Dose-Response Experiments: Determine if the unexpected phenotype is dose-dependent. Off-target effects are more likely to occur at higher concentrations.
-
Use a Negative Control Compound: A structurally similar but inactive analog of this compound, if available, can help to distinguish between on-target and off-target effects.
-
Investigate GPCR Signaling: If the phenotype is consistent with the activation or inhibition of a GPCR signaling pathway (e.g., changes in intracellular calcium or cAMP levels), consider performing assays to measure these second messengers.
-
Quantitative Data Summary
Table 1: On-Target Binding Affinities of this compound
| Target Bromodomain | Assay Type | Binding Affinity (Kd) | Reference(s) |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 89 nM | [3] |
| SMARCA2 | BROMOScan | 55 - 110 nM | [3] |
| PB1(5) | Isothermal Titration Calorimetry (ITC) | 48 nM | [8] |
Table 2: Selectivity Profile of this compound
| Target Class | Number Screened | Observations | Reference(s) |
| Kinases | 36 | No significant cross-reactivity | [1][2] |
| Cellular Receptors | 102 | Interactions with 4 GPCRs at micromolar affinity | [1][4] |
| Enzymes | 30 | No significant additional interactions | [1][4] |
Experimental Protocols
1. In Situ Cell Extraction for Assessing Protein-Chromatin Binding
This method is used to determine the strength of association of a protein with chromatin within intact cells.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound and vehicle control (e.g., DMSO)
-
Cytoskeletal (CSK) buffer: 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2
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CSK buffer with 0.5% Triton X-100
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
PBS
-
Primary antibody against the protein of interest (e.g., SMARCA2/4)
-
Fluorescently labeled secondary antibody
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DAPI or Hoechst for nuclear staining
-
Mounting medium
-
-
Procedure:
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Treat cells with this compound or vehicle control for the desired time.
-
Wash cells once with PBS.
-
Incubate cells with CSK buffer for 3 minutes at room temperature.
-
Incubate cells with CSK buffer containing 0.5% Triton X-100 for 5 minutes at room temperature to extract soluble proteins.
-
Wash cells once with CSK buffer.
-
Fix the remaining chromatin-bound proteins with 4% PFA for 10 minutes.
-
Wash cells three times with PBS.
-
Proceed with standard immunofluorescence staining using the primary and secondary antibodies.
-
Counterstain nuclei with DAPI or Hoechst.
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Mount coverslips and visualize using fluorescence microscopy.
-
-
Expected Outcome: A decrease in the nuclear fluorescence intensity of the target protein in this compound-treated cells compared to the control indicates displacement from chromatin.
2. Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a specific protein is bound.
-
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (1%) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication buffer
-
ChIP-grade antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
-
-
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Incubate the sheared chromatin with the primary antibody overnight.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads with a series of buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR.
-
-
Expected Outcome: A reduction in the amount of a specific gene promoter DNA co-precipitated with the target protein in this compound-treated cells compared to the control suggests that the inhibitor has disrupted the protein's binding to that genomic locus.
3. Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique to measure the dynamics of fluorescently labeled molecules in living cells.
-
Materials:
-
Cells expressing a GFP-tagged version of the protein of interest (e.g., GFP-SMARCA4 bromodomain)
-
Confocal microscope with a high-power laser for bleaching
-
This compound and vehicle control
-
-
Procedure:
-
Culture the cells in a glass-bottom dish suitable for live-cell imaging.
-
Treat the cells with this compound or vehicle control.
-
Identify a cell expressing the GFP-tagged protein and acquire a pre-bleach image.
-
Use a high-intensity laser to photobleach the GFP signal in a defined region of interest (ROI) within the nucleus.
-
Acquire a series of images at low laser power over time to monitor the recovery of fluorescence in the bleached ROI.
-
Quantify the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
-
Expected Outcome: An increase in the rate of fluorescence recovery in this compound-treated cells indicates that the inhibitor has displaced the GFP-tagged protein from a less mobile, chromatin-bound state to a more mobile, unbound state.
Signaling Pathways and Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and this compound Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PFI 3 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
PFI-3 Technical Support Center: Troubleshooting Cytotoxicity and Experimental Outcomes
Welcome to the technical support center for PFI-3, a selective inhibitor of the bromodomains of SMARCA2 and SMARCA4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a focus on understanding and troubleshooting its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective chemical probe that targets the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which are the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By binding to these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to altered gene expression and downstream cellular effects.
Q2: Does this compound exhibit cytotoxicity on its own?
A2: As a single agent, this compound generally exhibits low to moderate cytotoxicity in many cancer cell lines. However, its primary utility often lies in its ability to sensitize cancer cells to DNA-damaging chemotherapeutic agents. When used in combination, this compound can lead to increased cell death, primarily through necrosis and senescence.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM with gentle warming).[2] For long-term storage, it is recommended to store the compound at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for several months.
Q4: What is the stability of this compound in cell culture media?
A4: this compound has a reported half-life of over 250 hours in PBS at pH 7.4 and 20°C, and it has been shown to be stable in aqueous solutions for more than 7 days at 37°C, indicating good stability for typical cell culture experiments.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability or proliferation. | 1. Cell line insensitivity: Not all cell lines are sensitive to this compound as a single agent. The cytotoxic effect can be cell-type dependent. 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect experimental endpoint: The duration of the experiment may be too short to observe a significant effect. 4. Compound inactivity: Improper storage or handling may have led to the degradation of this compound. | 1. Review literature for your cell line: Check if your cell line of interest has been reported to be sensitive to this compound. Consider using this compound in combination with a DNA-damaging agent, as this is where it often shows its most potent effects.[1] 2. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay. 3. Extend incubation time: Increase the treatment duration (e.g., 48, 72, or 96 hours) to allow for potential long-term effects on cell proliferation or viability. 4. Verify compound integrity: Use a fresh stock of this compound and ensure it has been stored correctly. |
| Unexpectedly high cytotoxicity observed. | 1. Cell line hypersensitivity: Your cell line may be particularly sensitive to the inhibition of SMARCA2/4 bromodomains. 2. Off-target effects: At higher concentrations, this compound may have off-target effects, although it is known to be highly selective.[3] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity. | 1. Lower the concentration range: Perform a dose-response experiment starting from a much lower concentration. 2. Use a negative control compound: If available, use an inactive analog of this compound to confirm that the observed cytotoxicity is due to its intended mechanism. 3. Maintain low solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below a cytotoxic level (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent or variable results between experiments. | 1. Cell passage number: The sensitivity of cells to drugs can change with increasing passage number. 2. Cell density at seeding: Variations in the initial number of cells can significantly impact the outcome of cytotoxicity assays. 3. Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. | 1. Use a consistent and low passage number: Standardize the passage number of the cells used for your experiments. 2. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to accurately determine cell numbers before seeding. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a selection of cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. This data can help in selecting appropriate cell lines and starting concentrations for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 50 |
| HCT116 | Colon Carcinoma | > 50 |
| MCF7 | Breast Carcinoma | > 50 |
| U2OS | Osteosarcoma | > 50 |
| K562 | Leukemia, Chronic Myeloid | > 50 |
| PC-3 | Prostate Carcinoma | > 50 |
| HeLa | Cervical Carcinoma | > 50 |
| SW480 | Colon Adenocarcinoma | > 50 |
| NCI-H460 | Lung Carcinoma, Large Cell | > 50 |
| SF-268 | Glioma | > 50 |
Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The high IC50 values across many cell lines as a single agent are consistent with literature suggesting this compound's primary role as a sensitizer to other therapies.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection using Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound treatment using Annexin V-FITC and Propidium Iodide (PI) co-staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the bromodomains of SMARCA2/4, disrupting SWI/SNF complex function.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity using various in vitro assays.
Troubleshooting Logic for Unexpected this compound Results
Caption: A logical approach to troubleshooting unexpected experimental outcomes with this compound.
References
Technical Support Center: Overcoming PFI-3 Limitations in Chromatin Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PFI-3 in chromatin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective chemical probe that acts as an inhibitor of the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5)[1]. These proteins are critical components of the SWI/SNF chromatin remodeling complex. By binding to these bromodomains, this compound is designed to disrupt the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene expression[1].
Q2: What are the known binding affinities of this compound for its primary targets?
This compound exhibits nanomolar binding affinity for its targets. The dissociation constants (Kd) are crucial for determining appropriate experimental concentrations.
| Target | Binding Affinity (Kd) |
| SMARCA2/4 | 89 nM[1] |
| SMARCA2A | 110 nM |
| SMARCA2B | 110 nM |
| SMARCA4 | 72 nM |
| PB1(5) | 55 nM |
Q3: Is this compound cell-permeable and stable in culture?
Yes, this compound is a cell-permeable compound, making it suitable for use in cell-based assays[2]. It has demonstrated good stability in aqueous solutions, with a reported half-life exceeding 7 days at 37°C[3].
Q4: What are the major limitations of using this compound in chromatin binding studies?
While a potent bromodomain inhibitor, this compound has shown limitations in cellular contexts. A key issue is its failure to efficiently displace the full-length endogenous SMARCA2/4 proteins from chromatin in some cell lines[2][4]. This can lead to a disconnect between its biochemical potency and its biological effect, such as a lack of anti-proliferative phenotype in certain cancer cells[4].
Q5: Are there alternatives to this compound for inhibiting SMARCA bromodomains?
Yes, research has led to the development of Structurally Related Analogs of this compound (SRAPs). Some of these analogs have shown enhanced efficacy in certain applications, such as sensitizing glioblastoma cells to chemotherapy[5][6]. When encountering limitations with this compound, exploring these newer generation inhibitors may be a viable alternative.
Troubleshooting Guides
Chromatin Immunoprecipitation (ChIP) Assays
Problem: Inconsistent or low enrichment of target protein-DNA complexes after this compound treatment.
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Possible Cause 1: Insufficient displacement of endogenous protein. this compound may not be effectively displacing the full-length SMARCA2/4 from chromatin in your specific cell line[2].
-
Solution: Increase the concentration of this compound or the incubation time. However, be mindful of potential off-target effects at higher concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
-
Possible Cause 2: this compound degradation. Although generally stable, prolonged experiments or specific media components could potentially affect this compound stability.
-
Solution: Prepare fresh this compound solutions for each experiment. If long-term treatments are necessary, consider replenishing the media with fresh this compound at regular intervals.
-
-
Possible Cause 3: Inefficient crosslinking. The presence of this compound might subtly alter chromatin structure, affecting the efficiency of formaldehyde crosslinking.
-
Solution: Optimize your crosslinking protocol. You can try varying the formaldehyde concentration (0.5% - 1.5%) and incubation time (5-15 minutes).
-
Problem: High background signal in ChIP-qPCR or ChIP-seq.
-
Possible Cause: Non-specific binding of this compound or altered chromatin accessibility.
-
Solution: Include appropriate controls, such as a vehicle-treated sample (e.g., DMSO) and an IgG control for immunoprecipitation. Additionally, consider using a negative control compound that is structurally similar to this compound but inactive.
-
NanoBRET™ Assays
Problem: Low NanoBRET™ signal or small assay window when testing this compound.
-
Possible Cause 1: Suboptimal protein partner orientation. The spatial arrangement of the NanoLuc® luciferase and HaloTag® fusion proteins is critical for an effective BRET signal.
-
Solution: Test different fusion protein orientations (N-terminal vs. C-terminal tags for both proteins) to find the combination that yields the best assay window.
-
-
Possible Cause 2: Expression levels of donor and acceptor are not optimal. The ratio of NanoLuc® fusion (donor) to HaloTag® fusion (acceptor) is crucial for a good signal.
-
Solution: Perform a titration experiment to determine the optimal ratio of donor and acceptor plasmids for transfection.
-
-
Possible Cause 3: Incomplete cell lysis or inhibitor access. The inhibitor may not be reaching its target effectively within the cell.
-
Solution: Digitonin can be used to permeabilize the plasma membrane, allowing for more direct access of the inhibitor to intracellular targets. This can sometimes improve the assay window but transforms the assay into a lysate-based one.
-
Fluorescence Polarization (FP) Assays
Problem: No significant change in polarization upon addition of this compound.
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Possible Cause 1: Low binding affinity in the assay buffer. The specific buffer composition can influence protein-ligand interactions.
-
Solution: Optimize the buffer conditions, including salt concentration and pH. Be aware that some buffer components can interfere with the assay. It is advisable to avoid using BSA, as it can non-specifically bind to small molecules; bovine gamma globulin (BGG) is a preferable alternative[7].
-
-
Possible Cause 2: Fluorophore is too far from the binding site. If the fluorescent probe is attached via a long, flexible linker, its rotation may not be sufficiently restricted upon binding, leading to a minimal change in polarization.
-
Solution: Consider using a different fluorescent probe with a shorter linker or attaching it at a different position on the ligand.
-
-
Possible Cause 3: this compound concentration is not optimal.
-
Solution: Perform a thorough titration of this compound to determine the IC50 value. Ensure that the concentration of the fluorescently labeled ligand is well below its Kd for the target protein.
-
Experimental Protocols & Workflows
SMARCA4/BRG1 Signaling Pathway in Cancer
The SWI/SNF complex, with SMARCA4 (BRG1) as a core ATPase, plays a crucial role in tumor suppression by controlling gene expression through chromatin remodeling. Mutations or loss of SMARCA4 are common in various cancers, leading to altered transcription of genes involved in cell cycle control, DNA repair, and differentiation.
Caption: Role of SMARCA4/BRG1 in Gene Regulation and this compound Inhibition.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
This workflow outlines the key steps for performing a ChIP experiment to investigate the effect of this compound on the chromatin binding of a target protein.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Experimental Workflow: NanoBRET™ Assay
This workflow illustrates the process of using a NanoBRET™ assay to measure the interaction of two proteins in live cells in the presence of this compound.
Caption: Workflow for a NanoBRET™ protein-protein interaction assay.
Experimental Workflow: Fluorescence Polarization (FP) Assay
This workflow details the steps for a competitive FP assay to determine the ability of this compound to disrupt a protein-ligand interaction.
Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. WikiGenes - Smarca4 - SWI/SNF related, matrix associated, actin... [wikigenes.org]
- 4. apexbt.com [apexbt.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. scribd.com [scribd.com]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PFI-3 vs. SMARCA2/4 siRNA Knockdown: A Comparative Analysis of SWI/SNF Complex Modulation
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, with its core ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a pivotal role in regulating gene expression. Dysregulation of this complex is frequently implicated in various cancers, making its components attractive therapeutic targets. This guide provides a detailed comparison of two distinct approaches to modulate SWI/SNF activity: the small molecule inhibitor PFI-3 and siRNA-mediated knockdown of SMARCA2/4.
At a Glance: this compound vs. SMARCA2/4 siRNA
| Feature | This compound | SMARCA2/4 siRNA Knockdown |
| Mechanism of Action | Selective inhibitor of the bromodomains of SMARCA2 and SMARCA4, preventing recognition of acetylated histones. | Post-transcriptional gene silencing by targeted degradation of SMARCA2 and/or SMARCA4 mRNA. |
| Target | SMARCA2/4 Bromodomains | SMARCA2/4 mRNA |
| Effect on Protein | Inhibition of bromodomain function; does not effectively displace the full-length endogenous protein from chromatin. | Reduces overall protein levels of SMARCA2 and/or SMARCA4. |
| Cellular Phenotype | Minimal to no anti-proliferative effect as a single agent.[1] | Significant inhibition of cell proliferation and induction of apoptosis, particularly in SMARCA4-deficient cancers (synthetic lethality with SMARCA2 knockdown).[2] |
| Therapeutic Potential | Limited as a monotherapy for anti-cancer effects. May have utility in combination therapies. | Demonstrates a clear anti-proliferative effect, validating the ATPase domain as a key therapeutic target. |
Quantitative Data Comparison
The following tables summarize the quantitative differences observed between this compound treatment and SMARCA2/4 siRNA knockdown.
Table 1: Binding Affinity and Cellular Potency
| Parameter | This compound | Reference |
| Target | SMARCA2/4 Bromodomains | [3] |
| Binding Affinity (Kd) | 55 - 110 nM | [3] |
| In-Cell Target Engagement | Displaces ectopically expressed GFP-tagged SMARCA2 bromodomain from chromatin. | [1] |
| Endogenous Protein Displacement | Fails to displace endogenous, full-length SMARCA2 from chromatin. | [1] |
Table 2: Effects on Cell Viability
| Treatment | Cell Line Context | Effect on Cell Viability | Reference |
| This compound | Various cancer cell lines | No significant reduction in cell viability. | [1] |
| SMARCA2 siRNA | SMARCA4-deficient cancer cells | Significant decrease in cell viability and proliferation. For example, in some studies, knockdown of CSNK2β (a protein kinase) in MDA-MB-231 breast cancer cells, which can have downstream effects on pathways involving chromatin remodeling, resulted in a significant decrease in cell viability.[4] In other studies, co-delivery of siRNAs targeting genes like ESR1, HER2, IGF1R, or BCL2 in breast cancer cells showed a decline in viability, with cytotoxicity ranging from ~15% to ~25%.[5] | [2] |
| SMARCA4 siRNA | SMARCA2-deficient cancer cells | Decreased cell viability.[2] | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. siRNAs Targeting Growth Factor Receptor and Anti-Apoptotic Genes Synergistically Kill Breast Cancer Cells through Inhibition of MAPK and PI-3 Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
PFI-3 vs. JQ1: A Comparative Guide to Two Distinct Bromodomain Inhibitors
In the landscape of epigenetic research, bromodomain inhibitors have emerged as powerful tools to probe the intricate mechanisms of gene regulation and as promising therapeutic agents, particularly in oncology. Among the vast array of these molecules, PFI-3 and JQ1 stand out due to their distinct target specificities and mechanisms of action. This guide provides a detailed, data-driven comparison of this compound and JQ1, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | JQ1 |
| Primary Target Family | SWI/SNF-related matrix-associated actin-dependent regulator of chromatin (SMARCA) and Polybromo-1 (PB1) | Bromodomain and Extra-Terminal domain (BET) family |
| Specific Targets | SMARCA2, SMARCA4, PB1(5) | BRD2, BRD3, BRD4, BRDT |
| Core Mechanism | Inhibits chromatin binding of the SWI/SNF complex, sensitizing cells to DNA damage. | Displaces BET proteins from chromatin, downregulating transcription of target genes, including oncogenes like c-MYC. |
Target Specificity and Binding Affinity
The fundamental difference between this compound and JQ1 lies in their target selectivity. This compound is a selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and the 5th bromodomain of PB1, which are core components of the SWI/SNF chromatin remodeling complex[1][2]. In contrast, JQ1 is a potent pan-inhibitor of the BET family of bromodomains, targeting BRD2, BRD3, BRD4, and the testis-specific BRDT[3][4].
The binding affinities of these inhibitors for their respective targets have been quantified in various assays.
Table 1: Binding Affinity (Kd) of this compound for Target Bromodomains
| Target Bromodomain | Binding Affinity (Kd) | Assay Method |
| SMARCA4 | 89 nM | Isothermal Titration Calorimetry (ITC)[1][5] |
| SMARCA2 | 55 - 110 nM | BROMOScan[5] |
| PB1(5) | 48 nM | Isothermal Titration Calorimetry (ITC)[6] |
Table 2: Binding Affinity (Kd) of JQ1 for BET Family Bromodomains
| Target Bromodomain | Binding Affinity (Kd) | Assay Method |
| BRD4 (BD1) | ~50 nM | Isothermal Titration Calorimetry (ITC)[3] |
| BRD4 (BD2) | ~90 nM | Isothermal Titration Calorimetry (ITC)[3] |
| BRD2 (BD1) | 128 nM | Isothermal Titration Calorimetry (ITC)[7] |
| BRD3 | Comparable to BRD4 | Isothermal Titration Calorimetry (ITC)[3] |
| BRDT (BD1) | ~3-fold weaker than BRD4(1) | Isothermal Titration Calorimetry (ITC)[3] |
Mechanism of Action and Cellular Effects
The distinct target profiles of this compound and JQ1 translate into different mechanisms of action and downstream cellular consequences.
This compound: A SWI/SNF-Targeted Sensitizer
This compound's primary mechanism involves the inhibition of the SWI/SNF chromatin remodeling complex's ability to bind to chromatin. This disruption has been shown to be particularly effective in sensitizing cancer cells to DNA-damaging agents[8][9]. By preventing SWI/SNF-mediated chromatin remodeling at sites of DNA damage, this compound impairs the DNA damage response, leading to increased cell death in the presence of chemotherapeutics[9]. As a single agent, this compound often exhibits low cytotoxicity[8].
dot
Caption: this compound inhibits the SWI/SNF complex, impairing DNA repair.
JQ1: A BET-Targeted Transcriptional Repressor
JQ1 acts by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin[3][10]. This displacement leads to the downregulation of a host of genes, many of which are critical for cell proliferation and survival, most notably the proto-oncogene c-MYC[11][12]. The cellular effects of JQ1 are broad and include cell cycle arrest, induction of apoptosis, and anti-inflammatory responses. JQ1 has demonstrated anti-tumor activity as a single agent in various cancer models[11].
dot
Caption: JQ1 displaces BET proteins from chromatin, repressing gene transcription.
Signaling Pathways
The distinct targets of this compound and JQ1 mean they impinge on different signaling pathways.
-
This compound: The primary pathway affected by this compound is the DNA Damage Response (DDR) . By inhibiting the SWI/SNF complex, this compound disrupts the efficient recognition and repair of DNA lesions, thereby augmenting the effects of DNA-damaging agents.
-
JQ1: JQ1's inhibition of BET proteins has been shown to modulate several key signaling pathways implicated in cancer and inflammation, including:
-
c-MYC Signaling: JQ1 is a well-established suppressor of c-MYC transcription.
-
NF-κB Signaling: JQ1 can attenuate inflammatory responses by inhibiting the NF-κB pathway.
-
STAT Signaling: JQ1 has been reported to suppress STAT signaling.
-
PI3K/AKT Signaling: Some studies have linked JQ1's effects to the modulation of the PI3K/AKT pathway.
-
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound and JQ1.
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the inhibitor-bromodomain interaction.
-
Methodology: A solution of the inhibitor is titrated into a solution containing the purified bromodomain protein in a microcalorimeter. The heat changes upon binding are measured to determine the binding parameters. For JQ1, enantiomerically pure (+)-JQ1 was used to determine binding constants with purified recombinant BRD4 bromodomains[3]. A similar approach was used for this compound with its target bromodomains[5].
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine the occupancy of a specific protein (e.g., a SWI/SNF subunit or a BET protein) at specific genomic loci.
-
Methodology: Cells are treated with the inhibitor or vehicle. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequencing (ChIP-seq). For JQ1, ChIP has been used to show the displacement of BRD4 from the promoters of target genes[13]. For this compound, ChIP has demonstrated the inhibitor's ability to block the recruitment of SWI/SNF components to chromatin upon DNA damage[8].
Fluorescence Recovery After Photobleaching (FRAP)
-
Objective: To assess the mobility of a fluorescently-tagged protein within a living cell, providing evidence for its chromatin association.
-
Methodology: Cells are transfected with a plasmid expressing a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4). A specific region of the nucleus is photobleached using a high-intensity laser, and the rate of fluorescence recovery in the bleached area is monitored over time. Faster recovery indicates a more mobile, less chromatin-bound protein. This technique has been used to show that JQ1 increases the mobility of GFP-BRD4, consistent with its displacement from chromatin[3].
Cell Viability and Apoptosis Assays
-
Objective: To quantify the effect of the inhibitors on cell proliferation and survival.
-
Methodology:
-
Cell Viability (e.g., MTT, CellTiter-Glo): Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, a reagent is added that is converted into a detectable product (colorimetric or luminescent) by metabolically active cells. The signal intensity is proportional to the number of viable cells.
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining): Cells are treated with the inhibitor, then stained with fluorescently-labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells). The percentage of apoptotic and necrotic cells is quantified by flow cytometry. JQ1 has been shown to induce apoptosis in various cancer cell lines[14][15].
-
Summary and Conclusion
This compound and JQ1 are both valuable chemical probes for studying the roles of bromodomain-containing proteins in health and disease. However, their distinct target profiles dictate their applications. This compound is a selective tool for investigating the function of the SWI/SNF complex and holds potential as a chemosensitizing agent. JQ1, with its broad BET inhibitory activity, has demonstrated significant anti-cancer and anti-inflammatory properties and serves as a prototypic molecule for the development of BET-targeted therapies. The choice between these inhibitors will depend on the specific biological question and the signaling pathways under investigation. This guide provides a framework for researchers to make an informed decision based on the available experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating PFI-3 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe engages its intended target within a cellular environment is a critical step in preclinical research. This guide provides a comparative overview of methodologies to validate the cellular target engagement of PFI-3, a selective inhibitor of the bromodomains of SMARCA2 and SMARCA4, core components of the SWI/SNF chromatin remodeling complex.
This document outlines experimental protocols and presents a comparison with an alternative molecule, AU-15330, which also targets SMARCA2 and SMARCA4 but through a different mechanism of action. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized.
Probing the SWI/SNF Complex: this compound and an Alternative Approach
This compound is a potent and selective chemical probe that competitively binds to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 and SMARCA4.[1][2][3] This interaction is expected to prevent the recruitment of the SWI/SNF complex to acetylated histones, thereby modulating gene expression.
As a point of comparison, AU-15330 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2 and SMARCA4.[4][5][6][7] Unlike this compound, which acts as an inhibitor, AU-15330 links the target proteins to the cell's ubiquitin-proteasome system, leading to their destruction.[4][5][6][7] This fundamental difference in their mechanisms of action is important to consider when designing and interpreting target engagement studies.
Quantitative Comparison of Cellular Activity
The following table summarizes the available cellular activity data for this compound and AU-15330. It is important to note that the metrics are different due to their distinct mechanisms of action.
| Compound | Target(s) | Mechanism of Action | Cellular Assay | Cell Line | Potency |
| This compound | SMARCA2/4 Bromodomains | Inhibition of acetyl-lysine binding | GFP-tagged SMARCA2 Bromodomain Displacement | HeLa | IC50 = 5.78 µM[8][9] |
| AU-15330 | SMARCA2/4 | PROTAC-mediated degradation | Cell Viability | Prostate Cancer Cell Lines (e.g., VCaP) | IC50 < 100 nM[5] |
| Protein Degradation (Western Blot) | MV411 | Rapid depletion at 1 µM[6] |
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a general workflow for validating cellular target engagement.
Experimental Protocols
Detailed methodologies for three key cellular target engagement assays are provided below.
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-SMARCA2 or NanoLuc®-SMARCA4 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescent tracer specific for SMARCA2/4 bromodomains
-
This compound or other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 460 nm and >600 nm emission filters
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the NanoLuc®-SMARCA2/4 fusion plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Plate the cells into a white assay plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in Opti-MEM™.
-
Add the fluorescent tracer to the cells at its predetermined optimal concentration.
-
Immediately add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the luminescence at 460 nm (donor) and >600 nm (acceptor) using a luminometer.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Materials:
-
Cells of interest (e.g., a cell line expressing endogenous SMARCA2/4)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SMARCA2 or SMARCA4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or a vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control (room temperature).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for SMARCA2 or SMARCA4.
-
-
Data Analysis:
-
Quantify the band intensities of the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Chromatin Fractionation and Western Blotting
This method assesses the ability of a compound to displace its target protein from chromatin.
Materials:
-
Cells of interest
-
This compound or other test compounds
-
Cytoplasmic extraction buffer
-
Nuclear extraction buffer
-
Chromatin fractionation buffer
-
Micrococcal nuclease (MNase)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against SMARCA2, SMARCA4, and a histone marker (e.g., Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or a vehicle control as described for CETSA®.
-
Harvest the cells and wash with PBS.
-
-
Subcellular Fractionation:
-
Resuspend the cell pellet in cytoplasmic extraction buffer and incubate on ice to lyse the plasma membrane.
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and resuspend in nuclear extraction buffer to lyse the nuclear membrane.
-
Centrifuge to pellet the chromatin and collect the supernatant (nucleoplasmic fraction).
-
-
Chromatin Digestion:
-
Wash the chromatin pellet and resuspend in chromatin fractionation buffer.
-
Treat with MNase to digest the DNA and release chromatin-bound proteins.
-
Stop the reaction with EDTA.
-
Centrifuge to pellet the insoluble debris and collect the supernatant containing the chromatin-associated proteins.
-
-
Protein Analysis:
-
Determine the protein concentration of each fraction.
-
Analyze the fractions by SDS-PAGE and Western blotting using antibodies against SMARCA2, SMARCA4, and Histone H3 (as a chromatin marker).
-
-
Data Analysis:
-
Compare the amount of SMARCA2 and SMARCA4 in the chromatin fraction of vehicle-treated versus compound-treated cells.
-
A decrease in the amount of the target protein in the chromatin fraction upon compound treatment indicates displacement and successful target engagement.
-
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AU-15330 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
PFI-3: A Selective Probe for SWI/SNF Bromodomains in Chromatin Remodeling and DNA Repair
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
PFI-3 is a potent and selective chemical probe targeting the bromodomains of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, particularly SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). Its high selectivity for Family VIII bromodomains makes it a valuable tool for investigating the role of these specific epigenetic readers in gene regulation, stem cell differentiation, and the DNA damage response. This guide provides a comprehensive overview of this compound's selectivity profile, the experimental protocols used to determine its efficacy, and its mechanism of action in relevant signaling pathways.
Selectivity Profile of this compound Across Bromodomain Families
This compound exhibits exceptional selectivity for the bromodomains of the SWI/SNF complex, which are members of bromodomain Family VIII. Extensive screening has demonstrated minimal interaction with other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family, as well as a panel of kinases. This high degree of specificity is crucial for dissecting the biological functions of the SWI/SNF complex without confounding off-target effects.
The binding affinity of this compound to its primary targets has been quantified using various biophysical and biochemical assays. The dissociation constants (Kd) and IC50 values presented below are indicative of a potent interaction with its intended targets.
| Bromodomain Family | Target Protein | Assay Type | Dissociation Constant (Kd) / IC50 |
| Family VIII | SMARCA4 (BRG1) | Isothermal Titration Calorimetry (ITC) | 89 nM[1] |
| SMARCA2 (BRM) | BROMOscan | 55 - 110 nM[1] | |
| PBRM1 (BAF180, PB1(5)) | Isothermal Titration Calorimetry (ITC) | 48 nM | |
| Broad Screening | 32 other bromodomains | DiscoverRx Screen | Low to no significant binding at 2 µM[2] |
| Kinase Panel | 36 kinases | Kinase Screening Panel | No significant cross-reactivity |
Table 1: Quantitative Selectivity Profile of this compound. This table summarizes the binding affinities of this compound for its primary targets within bromodomain Family VIII and highlights its high selectivity as determined by broad screening assays.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's selectivity and cellular activity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the binding affinity of this compound to purified bromodomain proteins.
Materials:
-
Purified recombinant bromodomain protein (e.g., SMARCA4, PBRM1(5))
-
This compound compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Syringe and sample cell
Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical.
-
Degas both the protein and this compound solutions to prevent bubble formation during the experiment.
-
Determine the precise concentrations of both protein and this compound using a reliable method (e.g., UV-Vis spectroscopy for protein).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe and to allow for initial equilibration, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
BROMOscan® Bromodomain Profiling
BROMOscan is a competitive binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
Objective: To assess the selectivity of this compound across a comprehensive panel of human bromodomains.
Protocol:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain.
-
Experimental Setup:
-
Bromodomains are tagged with DNA and incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Interpretation: The results are typically reported as Kd values or as a percentage of control binding at a fixed concentration of the test compound. A lower Kd or a greater reduction in binding indicates a stronger interaction.
In Situ Cell Extraction for Chromatin Binding
This cell-based assay assesses the ability of a compound to displace a bromodomain-containing protein from chromatin in its native cellular environment.
Objective: To confirm that this compound can engage its target bromodomains within living cells and displace them from chromatin.
Materials:
-
Cells expressing a fluorescently tagged bromodomain (e.g., GFP-SMARCA2)
-
This compound compound and DMSO (vehicle control)
-
Cell culture medium and plates
-
Extraction Buffer (e.g., PBS with 0.5% Triton X-100)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the fluorescently tagged bromodomain onto coverslips or imaging plates.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified period (e.g., 2-4 hours).
-
-
Detergent Extraction:
-
Gently wash the cells with PBS.
-
Incubate the cells with the extraction buffer for a short period (e.g., 5-10 minutes) on ice. This removes soluble proteins, while chromatin-bound proteins are retained.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with paraformaldehyde.
-
Stain the nuclei with a nuclear counterstain.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the tagged protein in the nucleus for each treatment condition. A decrease in nuclear fluorescence indicates displacement from chromatin.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the interaction of SWI/SNF bromodomains with acetylated histones, thereby modulating the chromatin remodeling activity of the complex. This has significant implications for cellular processes such as transcription and, notably, the DNA damage response (DDR). The SWI/SNF complex is known to be recruited to sites of DNA double-strand breaks (DSBs) where it facilitates chromatin relaxation, allowing for the recruitment of DNA repair machinery. By inhibiting the chromatin association of SWI/SNF, this compound can impair the efficient repair of DSBs.
Below is a diagram illustrating the role of the SWI/SNF complex in the DNA double-strand break repair pathway and the inhibitory effect of this compound.
Figure 1: Role of SWI/SNF in DNA repair and its inhibition by this compound.
The experimental data overwhelmingly support this compound as a highly selective and potent inhibitor of the bromodomains of the SWI/SNF complex. Its utility as a chemical probe provides a powerful approach to further elucidate the critical roles of these epigenetic readers in health and disease, with potential therapeutic implications in oncology and other areas.
References
How does PFI-3 compare to ATPase inhibitors of the SWI/SNF complex?
In the landscape of epigenetic drug discovery, the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex has emerged as a critical therapeutic target in various cancers. Two primary strategies to modulate its activity involve targeting the bromodomains of its ATPase subunits or directly inhibiting their catalytic ATPase activity. This guide provides a detailed comparison of PFI-3, a selective bromodomain inhibitor, and ATPase inhibitors of the SWI/SNF complex, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Domains
The core of the SWI/SNF complex's function lies in its ATPase subunits, primarily SMARCA4 (BRG1) and SMARCA2 (BRM). These proteins harbor both a bromodomain, which recognizes and binds to acetylated lysine residues on histones, and a catalytic ATPase domain that fuels the chromatin remodeling process.
This compound is a potent and selective chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the polybromo-1 (PBRM1) subunit of the PBAF form of the SWI/SNF complex.[1][2] By occupying the acetyl-lysine binding pocket, this compound disrupts the recruitment and anchoring of the SWI/SNF complex to specific chromatin loci, thereby impeding its function in gene regulation and DNA repair.[3]
SWI/SNF ATPase inhibitors , on the other hand, directly target the catalytic engine of the complex. These small molecules, such as BRM014, are allosteric inhibitors that bind to the ATPase domain of both SMARCA4 and SMARCA2, preventing the hydrolysis of ATP.[4][5][6] This cessation of the energy supply effectively halts the chromatin remodeling activity of the entire complex.
Quantitative Performance Comparison
The efficacy of these inhibitors can be quantitatively assessed by their binding affinities and inhibitory concentrations.
| Inhibitor | Type | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference(s) |
| This compound | Bromodomain Inhibitor | SMARCA2/4 Bromodomains | 89 nM | Not typically reported for enzymatic inhibition | [1] |
| BRM014 | ATPase Inhibitor | SMARCA2 (BRM) & SMARCA4 (BRG1) ATPase | Not reported | <5 nM for both | [4][5] |
Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) measures the functional inhibition of the enzyme. A direct comparison should be made with caution, but lower values for both indicate higher potency.
Comparative Cellular and Systemic Effects
While both classes of inhibitors target the SWI/SNF complex, their downstream biological effects exhibit notable differences.
This compound:
-
Chromatin Occupancy: this compound can effectively displace ectopically expressed, GFP-tagged SMARCA2 bromodomains from chromatin. However, it is less efficient at displacing the entire endogenous SWI/SNF complex.
-
Anti-proliferative Effects: As a standalone agent, this compound generally shows limited anti-proliferative activity in many cancer cell lines. This is attributed to its inability to fully dislodge the SWI/SNF complex from chromatin.
-
Sensitization to DNA Damage: A key finding is that this compound can synergistically sensitize cancer cells to DNA-damaging chemotherapeutic agents like doxorubicin.[3] This is achieved by impairing the SWI/SNF-dependent DNA damage response and repair pathways.[3]
SWI/SNF ATPase Inhibitors (e.g., BRM014):
-
Chromatin Accessibility: ATPase inhibitors lead to a rapid and widespread reduction in chromatin accessibility.[4][5]
-
Anti-proliferative Effects: Direct inhibition of the ATPase activity has been shown to be more effective in inducing anti-proliferative and apoptotic responses in cancer cells, particularly those with SWI/SNF subunit mutations (synthetic lethality).
-
Gene Expression: These inhibitors can downregulate the expression of key oncogenic drivers, such as MYC, and induce differentiation programs in cancer cells like acute myeloid leukemia (AML).[7]
-
DNA Damage and PARP Inhibitor Sensitization: Similar to this compound, ATPase inhibitors like BRM014 can impair homologous recombination-mediated DNA repair and sensitize cancer cells to DNA damaging agents and PARP inhibitors.[8]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and SWI/SNF ATPase inhibitors.
SWI/SNF ATPase Activity Assay
This biochemical assay is crucial for determining the IC50 of ATPase inhibitors.
-
Principle: Measures the rate of ATP hydrolysis by the purified SWI/SNF complex (or recombinant SMARCA4/2) in the presence of the inhibitor. The amount of ADP produced is quantified.
-
Materials:
-
Purified recombinant SMARCA4 or SMARCA2 protein.
-
Nucleosome substrates.
-
ATP.
-
ATPase inhibitor compound (e.g., BRM014).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1% BSA, 1 mM DTT).
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare a serial dilution of the ATPase inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, nucleosome substrate, and the inhibitor at various concentrations.
-
Add the purified SMARCA4/2 enzyme to initiate the pre-incubation.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the detection kit manufacturer's protocol.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
In Situ Cell Extraction Assay
This cell-based assay assesses the ability of a compound to displace a target protein from chromatin.
-
Principle: Cells expressing a fluorescently tagged protein of interest (e.g., GFP-SMARCA2-bromodomain) are treated with the inhibitor. The cells are then permeabilized, and soluble proteins are washed away. The remaining chromatin-bound fluorescent signal is quantified.
-
Materials:
-
Cells stably expressing the fluorescently tagged protein.
-
Inhibitor compound (e.g., this compound).
-
Permeabilization buffer (e.g., PBS containing 0.5% Triton X-100).
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear counterstain (e.g., DAPI).
-
-
Procedure:
-
Seed cells in a multi-well imaging plate.
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Wash cells with PBS.
-
Permeabilize the cells with the extraction buffer on ice.
-
Wash away soluble proteins with PBS.
-
Fix the remaining cells.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the tagged protein in the nucleus.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein at defined genomic loci.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
-
Materials:
-
Cell culture reagents.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to the SWI/SNF subunit of interest.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
-
Procedure:
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin by sonication to obtain fragments of 200-500 bp.
-
Incubate the sheared chromatin with the specific antibody overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the DNA by qPCR with primers for specific gene promoters or by next-generation sequencing (ChIP-seq).
-
Cell Viability and Sensitization Assay
This assay measures the effect of the inhibitors on cell proliferation, alone or in combination with other drugs.
-
Principle: Cells are treated with the inhibitor(s), and cell viability is assessed using a metabolic assay (e.g., MTT or CellTiter-Glo) or by direct cell counting.
-
Materials:
-
Cancer cell lines of interest.
-
This compound or ATPase inhibitor.
-
DNA damaging agent (e.g., doxorubicin).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor alone, the DNA damaging agent alone, or a combination of both.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Combination indices can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The Bromodomain Inhibitor this compound Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. tribioscience.com [tribioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of both SWI/SNF ATPases by BRM014 impairs homologous recombination, sensitizes cells to DNA damage and PARP inhibitors, and activates the cGAS/STING response - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-3: A Synergistic Partner in Epigenetic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergy of PFI-3 with Other Epigenetic Modifiers.
This compound, a potent and selective inhibitor of the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1, is emerging as a promising agent in combination cancer therapy. While its single-agent activity can be modest, its true potential may lie in its ability to synergistically enhance the efficacy of other anti-cancer drugs, including both traditional chemotherapeutics and other epigenetic modifiers. This guide provides an objective comparison of this compound's synergistic performance, supported by experimental data, detailed protocols, and pathway visualizations.
This compound and DNA-Damaging Agents: A Well-Established Synergy
The most extensively documented synergistic interaction of this compound is with DNA-damaging chemotherapeutic agents such as doxorubicin and etoposide. This synergy is rooted in the critical role of the SWI/SNF complex in the DNA damage response (DDR). By inhibiting the recruitment of SWI/SNF to sites of DNA damage, this compound compromises the cell's ability to repair double-strand breaks, leading to increased cell death in the presence of DNA-damaging agents.[1][2][3]
Quantitative Analysis of Synergy
The synergy between this compound and DNA-damaging agents has been quantified using metrics such as the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.
| Cell Line | Combination Agent | Concentration Range (this compound) | Concentration Range (Combination Agent) | Synergy Observation (CI Value) | Reference |
| A549 (Lung Carcinoma) | Doxorubicin | 10 - 40 µM | 0.1 - 0.4 µM | Synergistic (CI < 1) | [1] |
| A549 (Lung Carcinoma) | Etoposide | 10 - 40 µM | 1 - 4 µM | Synergistic (CI < 1) | [1] |
| HT29 (Colon Carcinoma) | Doxorubicin | 10 - 40 µM | 0.1 - 0.4 µM | Synergistic (CI < 1) | [1] |
| HT29 (Colon Carcinoma) | Etoposide | 10 - 40 µM | 1 - 4 µM | Synergistic (CI < 1) | [1] |
Experimental Protocols
Cell Viability Assay (MTS Assay):
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and the DNA-damaging agent, alone or in combination.
-
Incubate the cells for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Synergy is determined using software like CompuSyn to calculate the Combination Index.
Clonogenic Survival Assay:
-
Plate cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Treat the cells with this compound, the DNA-damaging agent, or the combination for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathway and Experimental Workflow
The synergy between this compound and DNA-damaging agents is primarily mediated through the inhibition of the DNA damage response pathway.
Caption: Workflow for assessing synergy and the targeted DNA damage response pathway.
This compound and Other Epigenetic Modifiers: An Emerging Paradigm
While direct studies on the synergy of this compound with other epigenetic modifiers are limited, compelling evidence from a structurally related compound, FHD-286, suggests significant potential. FHD-286 is a dual inhibitor of SMARCA4/BRG1 and SMARCA2/BRM, the same targets as this compound.[4] Preclinical studies in Acute Myeloid Leukemia (AML) have demonstrated synergistic lethality when FHD-286 is combined with BET bromodomain inhibitors (BETi) and DNA methyltransferase inhibitors (DNMTi).[4][5][6]
Quantitative Analysis of Synergy (FHD-286)
The synergy of FHD-286 with other epigenetic modifiers has been evaluated using synergy scoring methods, such as the ZIP (Zero Interaction Potency) model, where higher delta scores indicate stronger synergy.
| Cell Line | Combination Agent | Synergy Observation (Delta Synergy Score) | Reference |
| MOLM13 (AML) | OTX015 (BETi) | 10 to 33 | [4][5] |
| MV4-11 (AML) | OTX015 (BETi) | 10 to 33 | [4][5] |
| OCI-AML3 (AML) | OTX015 (BETi) | 10 to 33 | [4][5] |
| MOLM13 (AML) | Decitabine (DNMTi) | Synergistic | [4][5] |
| MV4-11 (AML) | Decitabine (DNMTi) | Synergistic | [4][5] |
| OCI-AML3 (AML) | Decitabine (DNMTi) | Synergistic | [4][5] |
A Phase 1 clinical trial of FHD-286 in combination with decitabine in relapsed/refractory AML has shown objective clinical responses, although the observed response rate did not meet the threshold for continued independent development by the sponsoring company.[1][7][8]
Experimental Protocols
The experimental protocols to determine the synergy of FHD-286 with other epigenetic modifiers are similar to those described for this compound and DNA-damaging agents, primarily involving cell viability and apoptosis assays with AML cell lines.
Cell Viability and Synergy Analysis:
-
AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3) are cultured in appropriate media.
-
Cells are treated with a dose matrix of FHD-286 and the combination agent (e.g., OTX015 or decitabine).
-
After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using assays like CellTiter-Glo.
-
Synergy scores are calculated using models like the ZIP method to quantify the degree of interaction.
Signaling Pathway and Logical Relationships
The synergy between SMARCA4/2 inhibitors and other epigenetic modifiers like BET inhibitors is thought to be driven by the co-regulation of key oncogenic transcription factors, most notably MYC.
Caption: Co-targeting of oncogenic transcription programs by SMARCA4/2 and other epigenetic inhibitors.
Conclusion and Future Directions
This compound demonstrates clear synergistic potential, particularly with DNA-damaging agents, by targeting the SWI/SNF complex's role in DNA repair. The preclinical synergistic activity of the related compound FHD-286 with other epigenetic modifiers, such as BET and DNMT inhibitors, strongly suggests that this compound could also be a valuable component in combination therapies targeting the epigenetic landscape of cancer.
Further research is warranted to directly investigate the synergistic interactions of this compound with a broader range of epigenetic modifiers. The development of predictive biomarkers to identify patient populations most likely to respond to these combination therapies will be crucial for their successful clinical translation. The data presented in this guide provides a strong rationale for the continued exploration of this compound in synergistic therapeutic strategies.
References
- 1. Foghorn to discontinue independent development of FHD-286 with decitabine in AML | Nasdaq [nasdaq.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Paper: Notable Efficacy of Co-Treatment with FHD-286, a Dual BRG1/BRM ATP-Ase Inhibitor, and Menin or BET Inhibitor, Decitabine or Venetoclax Against AML with MLL-r or Mutant NPM1 [ash.confex.com]
- 5. ashpublications.org [ashpublications.org]
- 6. BRG1/BRM inhibitor targets AML stem cells and exerts superior preclinical efficacy combined with BET or menin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FHD-286 as Monotherapy or Combination Therapy in Subjects With Advanced Hematologic Malignancies [clin.larvol.com]
- 8. Foghorn Therapeutics Provides Update on FHD-286 Clinical Development Program and Strategic Priorities | Foghorn Therapeutics [ir.foghorntx.com]
Orthogonal Validation of PFI-3's Effects on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the effects of PFI-3, a selective inhibitor of the BRG1/BRM bromodomains of the SWI/SNF chromatin remodeling complex, on gene expression. We present supporting experimental data from multiple methodologies to offer a comprehensive overview for researchers in drug development and related scientific fields.
Executive Summary
This compound is a potent and selective chemical probe that targets the bromodomains of the ATPase subunits of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complexes, namely SMARCA4 (BRG1) and SMARCA2 (BRM). By inhibiting these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, leading to altered gene expression. This guide outlines the orthogonal validation of these effects through the synthesis of data from RNA sequencing (RNA-seq), quantitative real-time PCR (RT-qPCR), and Chromatin Immunoprecipitation sequencing (ChIP-seq). These methods collectively confirm the mechanism of action of this compound and its impact on transcriptional programs in various cellular contexts.
Data Presentation
Table 1: Summary of this compound's Effect on Gene Expression in Glioblastoma Cells
| Gene | Method | Treatment | Fold Change | Reference |
| IFN-stimulated genes | ||||
| IFIT1 | RT-qPCR | This compound (10 µM) + IFN (1000 IU/mL) for 6h | ~2.5-fold increase vs IFN alone | [1] |
| IFIT2 | RT-qPCR | This compound (10 µM) + IFN (1000 IU/mL) for 6h | ~2-fold increase vs IFN alone | [1] |
| IRF-1 | Luciferase Reporter Assay | This compound (10 µM) + IFN (1000 IU/mL) for 24h | Synergistic increase in reporter activity | [1] |
Table 2: this compound's Impact on Myogenic Gene Expression
| Gene | Method | Treatment | Effect | Reference |
| Myogenin | RNA-seq | This compound treatment during myoblast differentiation | Decreased expression | [2] |
| MyoD | RNA-seq | This compound treatment during myoblast differentiation | Decreased expression | [2] |
| Cell cycle-related genes | RNA-seq | This compound treatment during myoblast differentiation | Increased expression | [2] |
Experimental Protocols
RNA Sequencing (RNA-seq)
Objective: To identify global changes in gene expression following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., myoblasts, glioblastoma cells) at an appropriate density. Treat with this compound at a working concentration (e.g., 2 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit, ensuring high purity and integrity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align sequenced reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.
Quantitative Real-Time PCR (RT-qPCR)
Objective: To validate the expression changes of specific genes identified by RNA-seq.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the RNA-seq experiment.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers specific to the target genes and a housekeeping gene (for normalization).
-
Data Analysis: Analyze the amplification data to determine the relative quantification of target gene expression, often using the ΔΔCt method. The results are typically presented as fold change relative to the control group.[1]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To determine if this compound affects the binding of BRG1/BRM to chromatin at target gene promoters.
Methodology:
-
Cell Culture and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRG1 or BRM to pull down the protein-DNA complexes. A non-specific IgG antibody should be used as a negative control.
-
DNA Purification and Sequencing: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequenced reads to the reference genome to identify genomic regions enriched for BRG1/BRM binding. Compare the binding profiles between this compound treated and control samples to identify regions with differential binding.[2]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the SWI/SNF complex.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for orthogonal validation of this compound's effects.
Logical Relationship of Validation Methods
Caption: Logical flow of experimental validation for this compound's effects.
References
PFI-3 as a Chemical Probe: A Comparative Analysis of On-Target and Off-Target Activities
For researchers, scientists, and drug development professionals, the selection of a chemical probe with high potency and selectivity is paramount to ensure the validity of experimental findings. This guide provides an objective comparison of the chemical probe PFI-3, focusing on its on-target versus off-target activities. We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of this compound's utility in studying the function of SMARCA bromodomains.
This compound is a potent and selective chemical probe for the bromodomains of the SMARCA2 (BRM), SMARCA4 (BRG1), and PBRM1 (BAF180) proteins. These proteins are core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression, DNA repair, and differentiation.[1][2][3] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating its chromatin remodeling activity.[2]
On-Target Potency and Cellular Activity
This compound exhibits high affinity for its intended targets. Isothermal titration calorimetry (ITC) and BROMOscan® assays have demonstrated its potent binding to the bromodomains of SMARCA4 and the fifth bromodomain of PBRM1 (PB1(5)).[4] In cellular assays, this compound has been shown to effectively displace the SMARCA2 bromodomain from chromatin, confirming its cell permeability and on-target engagement.[5]
Off-Target Selectivity Profile
A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a broad panel of bromodomains and kinases to assess its off-target activities. Thermal shift assays and BROMOscan® screenings have revealed that this compound is highly selective for the SMARCA bromodomains, with minimal interaction observed with other bromodomain families.[4][6] Furthermore, it shows negligible activity against a panel of 36 kinases.[4][6] A broader screening against 102 cellular receptors and 30 enzymes identified only weak interactions with four G protein-coupled receptors (GPCRs) in the micromolar range, underscoring its favorable selectivity profile.[6]
Comparison with Alternative Probes
To provide a comprehensive evaluation, this compound is compared with AU-15330, a proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2 and SMARCA4, and PFI-3oMet, an inactive analog of this compound used as a negative control.
| Compound | Target(s) | Mechanism of Action | On-Target Potency (Kd) | Off-Target Profile |
| This compound | SMARCA2/4, PB1(5) Bromodomains | Bromodomain Inhibition | SMARCA4: 89 nM (ITC)[7]PB1(5): 48 nM (ITC)[4]SMARCA2/4: 55-110 nM (BROMOscan®)[7] | Highly selective. Weak activity against 4 GPCRs in the µM range.[6] No significant kinase activity.[4] |
| AU-15330 | SMARCA2, SMARCA4 | PROTAC-mediated Degradation | Induces degradation of target proteins.[8] | Highly selective for SMARCA2/4 degradation.[9] |
| PFI-3oMet | Inactive Control | N/A | No significant binding to BAF bromodomains.[4] | Used as a negative control to confirm on-target effects of this compound. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Protocol:
-
Prepare a solution of the purified bromodomain protein in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of this compound in the same ITC buffer.
-
Degas both solutions to remove air bubbles.
-
Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
BROMOscan® Assay
BROMOscan® is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
Protocol:
-
A test compound (this compound) is incubated with a DNA-tagged bromodomain protein and an immobilized ligand.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR.
-
The dissociation constant (Kd) is calculated by measuring the amount of captured bromodomain as a function of the test compound concentration.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the mobility of fluorescently labeled proteins in living cells.
Protocol:
-
Transfect cells with a plasmid encoding a GFP-tagged SMARCA bromodomain.
-
Culture the cells on a glass-bottom dish suitable for live-cell imaging.
-
Identify a region of interest (ROI) within the nucleus where the GFP-tagged protein is localized.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached proteins diffuse into the ROI.
-
Analyze the fluorescence recovery curve to determine the mobile fraction and the rate of protein diffusion.
Chromatin Fractionation and Western Blot
This method is used to separate cellular components and assess the amount of a protein of interest bound to chromatin.
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and lyse them in a hypotonic buffer to isolate the nuclei.
-
Separate the cytoplasmic and nuclear fractions by centrifugation.
-
Extract the soluble nuclear proteins from the chromatin-bound proteins.
-
Resuspend the chromatin pellet in a lysis buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against the protein of interest (e.g., SMARCA2) and a loading control (e.g., histone H3 for the chromatin fraction).
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.
Visualizing the SWI/SNF Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SWI/SNF complex interaction with chromatin and the inhibitory action of this compound.
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).
Caption: Experimental workflow for Chromatin Fractionation and Western Blotting.
References
- 1. Selective targeting of the BRG/PB1 bromodomains impairs embryonic and trophoblast stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and this compound Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and this compound inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PFI-3
Core Principles for Chemical Disposal
When handling and disposing of PFI-3, it is imperative to consult your institution's specific safety guidelines and local regulations. The following procedures are based on general best practices for chemical waste management in a laboratory setting.
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Waste Segregation: Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized and collected as follows:
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, such as those prepared in DMSO.[1]
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Step-by-Step Disposal Protocol
-
Identify and Label Waste Containers: Use clearly labeled, leak-proof containers designated for chemical waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one (this compound)[2]
-
The concentration of this compound in liquid waste
-
Any other solvents or chemicals present
-
The date of accumulation
-
-
Collect Waste:
-
Solid this compound: Carefully transfer any unused or waste this compound powder into the designated solid hazardous waste container. Avoid creating dust.
-
Contaminated Materials: Place all items that have come into direct contact with this compound (e.g., pipette tips, wipes) into the solid hazardous waste container.
-
Liquid Solutions: Pour this compound solutions into the designated liquid hazardous waste container. Do not mix incompatible chemicals.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly sealed to prevent spills or evaporation.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Professional waste disposal services will ensure that the chemical is handled and disposed of in an environmentally responsible manner.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the substance.[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the affected surfaces by scrubbing with alcohol.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed, labeled hazardous waste container for proper disposal.[3]
This compound Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference during handling and disposal procedures.
| Property | Value |
| Molecular Formula | C19H19N3O2[1][2][4] |
| Molecular Weight | 321.37 g/mol [1][4] |
| CAS Number | 1819363-80-8[1] |
| Form | Solid[4] |
| Solubility | Soluble in DMSO (up to 32.1 mg/mL)[1] |
| Storage (Powder) | -20°C for 3 years[1] |
| Storage (In Solvent) | -80°C for 1 year[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling PFI-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PFI-3, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PB1. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 321.37 g/mol | [1][2] |
| Molecular Formula | C₁₉H₁₉N₃O₂ | [1][2] |
| CAS Number | 1819363-80-8 | [1][2] |
| Appearance | Powder | [3] |
| Purity | ≥98% | [2] |
| Solubility | - DMSO: ≥ 100 mM - Ethanol: up to 5 mM (with gentle warming) | [2] |
| Storage (Powder) | -20°C | [2] |
| Storage (in Solvent) | Aliquot and store at -80°C | No specific citation |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact. The following PPE should be worn at all times in the laboratory:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection : A laboratory coat is essential to protect skin and clothing.
-
Respiratory Protection : If handling large quantities of the powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
General Handling Guidelines:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
Operational Plans: Storage and Disposal
Storage:
This compound powder should be stored at -20°C.[2] For solutions of this compound in solvents such as DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Disposal:
Dispose of this compound and its containers in accordance with local, state, and federal regulations for chemical waste. Do not allow the material to be released into the environment. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Cell Treatment with this compound
This protocol outlines the general steps for treating cultured cells with this compound.
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
Cell Seeding : Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment Preparation : Dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. It is important to include a vehicle control (medium with the same concentration of DMSO used for this compound dilution).
-
Cell Treatment : Remove the existing medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis : After incubation, harvest the cells for downstream applications such as viability assays, protein extraction, or RNA isolation.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP to investigate the effect of this compound on the binding of SMARCA2/4 to chromatin.
-
Cell Treatment : Treat cells with this compound or a vehicle control as described in the protocol above for the desired time.
-
Cross-linking : Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quenching : Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing : Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation :
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the protein of interest (e.g., anti-SMARCA4) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes : Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of a high salt concentration.
-
DNA Purification : Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis : Analyze the purified DNA by qPCR or next-generation sequencing to determine the enrichment of specific DNA sequences.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
